Methyl 3-hydroxy-4,5-dimethoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIFXEQPXQVBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370056 | |
| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83011-43-2 | |
| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-hydroxy-4,5-dimethoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-hydroxy-4,5-dimethoxybenzoate CAS number
An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate
Introduction
This compound, with the CAS number 83011-43-2 , is a chemical compound that belongs to the family of benzoic acid esters.[1][2] It is a derivative of gallic acid and is found in various natural sources, including Pinus sylvestris and Myricaria laxiflora.[3][4] This compound has garnered interest in the scientific community due to its significant biological activities, including antibacterial and antioxidant properties.[4][5][6] Its structural similarity to other pharmacologically active compounds suggests its potential as a precursor or a scaffold in drug discovery and development.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectroscopic data, synthesis protocols, and its role in biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 83011-43-2 | [1][2][3][7] |
| Molecular Formula | C₁₀H₁₂O₅ | [1][2][3][7] |
| Molecular Weight | 212.20 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Synonyms | 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester, Methyl 4,5-dimethoxy-3-hydroxybenzoate | [7] |
| Appearance | White to Almost white powder to crystal | [8] |
| Melting Point | 106.0 to 110.0 °C | [8] |
| SMILES | COC(=O)c1cc(O)c(OC)c(OC)c1 | [3] |
| InChIKey | LCIFXEQPXQVBGL-UHFFFAOYSA-N | [7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data | Reference |
| ¹³C NMR | Spectra available | [7] |
| GC-MS | Spectra available | [7] |
Biological Activity and Applications
This compound has demonstrated notable biological activities, making it a compound of interest for further research and development.
-
Antibacterial Activity: It has been shown to exhibit significant antibacterial properties.[3][6]
-
Antioxidant Properties: The compound displays antioxidant activity, particularly in the presence of hydrogen peroxide (H₂O₂).[3][4][5]
These properties suggest its potential use as a lead compound in the development of new antibacterial and antioxidant agents.
Experimental Protocols
Synthesis of a Structurally Related Compound: 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME)
While a specific synthesis protocol for this compound was not detailed in the provided search results, a method for a closely related compound, 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME), is described and can serve as a reference.[9]
Materials:
-
4-hydroxy-3-methoxybenzoic acid
-
Dry methanol
-
p-toluenesulfonic acid monohydrate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 2 grams of 4-hydroxy-3-methoxybenzoic acid in 60 ml of dry methanol.
-
Add 5 mg of p-toluenesulfonic acid monohydrate to the solution.
-
Reflux the reaction mixture for 24 hours.
-
Evaporate the solvent in vacuo.
-
Purify the residue using flash silica (B1680970) gel chromatography with a hexane/ethyl acetate (70:30) mixture as the eluting solvent.
-
Identify the purified fractions by thin-layer chromatography on silica gel.
-
Combine the purified fractions and evaporate the solvent in vacuo to obtain HMBME.[9]
Role in Signaling Pathways
Research on analogues of this compound, such as 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME), has shed light on their potential mechanisms of action in disease, particularly in cancer. HMBME has been shown to target the Akt/NFκB cell survival signaling pathway, which is crucial in the progression of various cancers, including prostate cancer.[9]
The Akt/NFκB pathway is a key regulator of cell survival, and its dysregulation is a hallmark of many cancers. Akt, a serine/threonine kinase, promotes cell survival by inhibiting apoptosis. NFκB is a transcription factor that also plays a critical role in promoting cell survival. HMBME has been demonstrated to inhibit the proliferation of prostate cancer cells by inducing apoptosis through the modulation of this pathway.[9]
Below is a diagram illustrating the simplified Akt/NFκB signaling pathway and the inhibitory action of HMBME.
Caption: Simplified Akt/NFκB signaling pathway and the inhibitory effect of HMBME.
Conclusion
This compound is a promising natural product with demonstrated antibacterial and antioxidant activities. Its structural similarity to compounds with known anticancer properties, such as HMBME, suggests that it may also possess therapeutic potential in oncology through the modulation of key signaling pathways like Akt/NFκB. Further research into the synthesis, biological evaluation, and mechanism of action of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | CAS 83011-43-2 [matrix-fine-chemicals.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Antioxidant | TargetMol [targetmol.com]
- 6. This compound | Benzene Compounds | Ambeed.com [ambeed.com]
- 7. This compound | C10H12O5 | CID 2733956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 4-Hydroxy-3,5-dimethoxybenzoate 884-35-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Methyl 3-hydroxy-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxy-4,5-dimethoxybenzoate is a phenolic compound and a derivative of gallic acid. This document provides a comprehensive overview of its physical and chemical properties, drawing from available experimental and computational data. It includes detailed information on its identity, physicochemical characteristics, and spectral data. Additionally, this guide outlines a plausible experimental protocol for its synthesis and purification based on established methods for similar compounds. A key focus is placed on its antioxidant potential, with a proposed mechanism of action involving the Nrf2 signaling pathway, which is detailed through a conceptual diagram. This technical guide is intended to serve as a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
This compound, a derivative of gallic acid, possesses noteworthy chemical and physical characteristics relevant to its application in research and development.[1][2]
Compound Identity
| Identifier | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 83011-43-2 | [3] |
| Molecular Formula | C₁₀H₁₂O₅ | [3] |
| Molecular Weight | 212.20 g/mol | [3] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)O)C(=O)OC | [3] |
| InChI Key | LCIFXEQPXQVBGL-UHFFFAOYSA-N | [3] |
Physicochemical Properties
A summary of the key physicochemical properties is presented below. It is important to note that some of the experimental data is for closely related isomers and should be considered indicative.
| Property | Value | Remarks |
| Melting Point | 80-84 °C | Experimental |
| Boiling Point | 366.6 °C at 760 mmHg | Predicted |
| Solubility | Soluble in DMSO. In vivo formulations have been prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil. | [4] |
| XLogP3 | 1.4 | Computed[3] |
| Topological Polar Surface Area | 65 Ų | Computed[3] |
| Hydrogen Bond Donor Count | 1 | Computed[3] |
| Hydrogen Bond Acceptor Count | 5 | Computed[3] |
| Rotatable Bond Count | 4 | Computed[3] |
Spectral Data
-
¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for elucidating the carbon-hydrogen framework. Predicted spectra are available, and experimental data for closely related compounds can aid in the interpretation.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. GC-MS data for this compound exists, though a detailed fragmentation analysis is not widely published.[3]
-
Infrared Spectroscopy (IR): IR spectroscopy helps identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorptions for the hydroxyl (-OH), ester (C=O), and ether (C-O) functional groups, as well as aromatic C-H and C=C bonds.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for analogous compounds.
Synthesis of this compound
This protocol is adapted from methods for the esterification of gallic acid and subsequent methylation.[5][6]
3.1.1. Step 1: Esterification of Gallic Acid to Methyl Gallate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend gallic acid in an excess of methanol (B129727).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo to yield crude methyl gallate.
3.1.2. Step 2: Methylation of Methyl Gallate
-
Reaction Setup: Dissolve the crude methyl gallate in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, for example, potassium carbonate, to the solution.
-
Methylating Agent: Introduce a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at a controlled temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
A common method for purifying similar phenolic compounds involves recrystallization.[7]
-
Solvent Selection: A mixture of isopropanol (B130326) and water is a potential solvent system for recrystallization.
-
Procedure: Dissolve the crude product in a minimal amount of hot isopropanol. Gradually add hot water until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
An adapted HPLC method can be used for purity assessment and quantification.[8][9]
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of methanol and water (with a small amount of acid like formic acid or acetic acid for better peak shape) can be employed.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound.
-
Standard Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.
Biological Activity and Signaling Pathways
This compound is reported to have antimicrobial and antioxidant properties.[4] As a derivative of gallic acid, its antioxidant activity is of significant interest.
Antioxidant Mechanism
Phenolic compounds like this compound are known to act as free radical scavengers. The mechanism generally involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.
Nrf2 Signaling Pathway
A closely related compound, Methyl 3,4-dihydroxybenzoate (MDHB), has been shown to alleviate oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.[10][11][12] It is plausible that this compound acts through a similar mechanism.
The proposed signaling pathway is as follows:
-
Induction of Oxidative Stress: Cellular exposure to reactive oxygen species (ROS) creates an oxidative stress environment.
-
Activation of Nrf2: this compound may promote the dissociation of Nrf2 from its inhibitor Keap1 (Kelch-like ECH-associated protein 1).
-
Nuclear Translocation: Nrf2 then translocates into the nucleus.
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.
-
Upregulation of Antioxidant Enzymes: This binding leads to the increased expression of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
-
Cellular Protection: The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage.
Caption: Proposed Nrf2 signaling pathway activation by this compound.
Conclusion
This compound is a compound with significant potential, particularly due to its antioxidant properties. This guide has consolidated the available information on its chemical and physical characteristics and has provided a framework for its experimental investigation. The proposed involvement of the Nrf2 pathway in its antioxidant activity offers a compelling avenue for further research, which could be highly relevant for the development of new therapeutic agents. Future studies should focus on obtaining detailed experimental data to validate the properties and mechanisms outlined in this document.
References
- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C10H12O5 | CID 2733956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google Patents [patents.google.com]
- 6. Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway | springermedizin.de [springermedizin.de]
- 11. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 3-hydroxy-4,5-dimethoxybenzoate, a naturally occurring phenolic compound. It details the molecule's chemical and physical properties, including its molecular weight, and presents a potential synthetic pathway. The guide also explores its known biological activities, focusing on its antimicrobial and antioxidant properties, and discusses its potential applications in the field of drug development.
Chemical and Physical Properties
This compound is a derivative of gallic acid and possesses a molecular weight of 212.20 g/mol .[1] Its chemical structure and key identifiers are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H12O5 |
| Molecular Weight | 212.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 83011-43-2 |
| SMILES | COC1=CC(=CC(=C1OC)O)C(=O)OC |
| InChIKey | LCIFXEQPXQVBGL-UHFFFAOYSA-N |
Synthesis
-
Esterification of Gallic Acid: Gallic acid can be esterified with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to produce methyl gallate.[2][3]
-
Selective Methylation: The resulting methyl gallate would then undergo selective methylation of the hydroxyl groups at positions 4 and 5. This is the more challenging step, as the hydroxyl groups have different reactivities. Protecting group strategies may be necessary to achieve the desired regioselectivity.
A potential, though unverified, experimental workflow is outlined below.
Experimental Protocol: Potential Synthesis of this compound
Step 1: Esterification of Gallic Acid to Methyl Gallate
-
To a solution of gallic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield crude methyl gallate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Selective Methylation of Methyl Gallate
This step requires careful optimization to achieve selective methylation at the 4 and 5 positions while leaving the 3-hydroxyl group free.
-
Dissolve methyl gallate in a suitable solvent (e.g., acetone, DMF).
-
Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide). The stoichiometry of the methylating agent will be critical for achieving di-methylation.
-
Stir the reaction at a controlled temperature, monitoring for the formation of the desired product by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction and work up the product by extraction and washing.
-
Purify the final product, this compound, using column chromatography.
Note: This is a generalized protocol and would require significant optimization of reaction conditions, including solvents, bases, methylating agents, temperature, and reaction times.
Biological Activity and Potential Applications
This compound has been identified as a gallic acid derivative with notable biological activities, primarily as an antimicrobial and antioxidant agent.[5][6][7][8][9][10][11]
Antimicrobial Activity
As a phenolic compound, this compound is expected to exhibit antimicrobial properties through several mechanisms common to this class of molecules. These mechanisms can include:
-
Disruption of the Microbial Cell Membrane: Phenolic compounds can intercalate into the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.[12]
-
Inhibition of Microbial Enzymes: The hydroxyl groups and aromatic ring of phenolic compounds can interact with and inhibit essential microbial enzymes, disrupting metabolic pathways.[12]
-
Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA in microorganisms.[5]
The general antimicrobial action of phenolic compounds is depicted in the following signaling pathway diagram.
Caption: General antimicrobial mechanisms of phenolic compounds.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its chemical structure, which is similar to that of other gallic acid derivatives. The primary mechanism of antioxidant action for such compounds is through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals.[1] This process is a key aspect of the radical scavenging activity of phenolic compounds.[13]
The antioxidant mechanism can be summarized by the following logical relationship diagram.
Caption: Antioxidant mechanism via hydrogen atom donation.
Potential in Drug Development
The dual antimicrobial and antioxidant activities of this compound make it a compound of interest for drug development. Its ability to combat oxidative stress could be beneficial in a variety of pathological conditions. Furthermore, its structural similarity to other biologically active benzoates suggests it could serve as a scaffold for the development of new therapeutic agents. For instance, a related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway, which is crucial in various cancers.[12] This suggests that this compound could potentially have applications in oncology, although further research is required to elucidate its specific mechanisms of action and therapeutic potential.
Conclusion
This compound is a phenolic compound with established antimicrobial and antioxidant properties. While a standardized synthesis protocol requires further development, its chemical characteristics and biological activities make it a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on optimizing its synthesis, elucidating its precise mechanisms of action in relevant biological pathways, and evaluating its efficacy and safety in preclinical models.
References
- 1. Gallic Acid and its Derivatives: A Review of their Antioxidant Properties and Applications for Fossil Fuel Preservation [ejchem.journals.ekb.eg]
- 2. CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google Patents [patents.google.com]
- 3. Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. This compound - Immunomart [immunomart.com]
- 10. This compound | Benzene Compounds | Ambeed.com [ambeed.com]
- 11. This compound | Antioxidant | TargetMol [targetmol.com]
- 12. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Methyl 3-hydroxy-4,5-dimethoxybenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-hydroxy-4,5-dimethoxybenzoate, a gallic acid derivative with known antibacterial and antioxidant properties. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust, generalized experimental protocol for researchers to determine its solubility in various organic solvents. The methodologies described are based on well-established scientific principles for solubility determination of phenolic compounds and methyl esters.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in publicly accessible scientific literature or chemical databases. Researchers are encouraged to use the experimental protocols outlined in this guide to generate precise solubility data for their specific applications. The following table provides a template for recording experimentally determined solubility values.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | |||||
| Ethanol | |||||
| Acetone | |||||
| Chloroform | |||||
| Ethyl Acetate | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| User-defined solvent |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This protocol outlines the necessary steps to accurately measure the solubility of this compound.
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC. A pre-established calibration curve is essential for accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility = (Concentration of diluted sample) x (Dilution factor)
-
2.3. Analytical Method: UV-Vis Spectroscopy
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in each solvent by scanning a dilute solution across a range of UV-Vis wavelengths.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations in the solvent of interest. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting linear equation will be used to determine the concentration of the unknown samples.
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical relationship between the key experimental phases.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship between the key phases of the solubility determination experiment.
Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Gallic Acid Derivative for Drug Development Professionals
Introduction
Methyl 3-hydroxy-4,5-dimethoxybenzoate is a phenolic compound and a derivative of gallic acid, a well-known natural product with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and biological activities, with a focus on its potential applications in drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Chemical and Physical Properties
This compound, also known as Methyl 3,4-dimethoxy-5-hydroxybenzoate, is a substituted methyl benzoate. Its fundamental properties are summarized in the table below.[1][2]
| Property | Value |
| Chemical Formula | C₁₀H₁₂O₅ |
| Molecular Weight | 212.20 g/mol [1] |
| CAS Number | 83011-43-2[1] |
| Appearance | Solid (predicted) |
| IUPAC Name | This compound[1] |
| Synonyms | Methyl 4,5-dimethoxy-3-hydroxybenzoate, 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester |
Spectral Data:
The structural identity of this compound can be confirmed using various spectroscopic techniques. Representative spectral data are available in public databases such as PubChem.[1] This includes ¹H NMR, ¹³C NMR, and mass spectrometry data which are crucial for quality control and characterization.
Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on methods for synthesizing similar gallic acid derivatives.[3][4][5] Optimization of reaction conditions may be necessary to achieve high yields and purity.
1. Esterification of Gallic Acid to Methyl Gallate:
-
Materials: Gallic acid, Methanol (B129727) (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Suspend gallic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude methyl gallate.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Selective Methylation of Methyl Gallate:
-
Materials: Methyl gallate, Dimethyl sulfate (DMS) or Methyl iodide, a suitable base (e.g., Potassium carbonate, Sodium hydride), and an appropriate solvent (e.g., Acetone, DMF).
-
Procedure:
-
Dissolve methyl gallate in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C).
-
Slowly add a stoichiometric amount of the methylating agent (e.g., 2 equivalents of DMS for the two hydroxyl groups at positions 4 and 5). The regioselectivity of methylation can be influenced by the choice of base, solvent, and reaction temperature. Protecting group strategies might be necessary to achieve the desired isomer.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction by carefully adding water or a saturated ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
3. Purification and Characterization:
-
Purification: The crude this compound can be purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[6]
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the positions of the hydroxyl and methoxy (B1213986) groups.[1][7]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1][8]
-
Biological Activities
This compound has been reported to exhibit promising biological activities, primarily as an antimicrobial and antioxidant agent.[9]
Antimicrobial Activity
The compound has shown obvious antimicrobial activities.[9] While specific Minimum Inhibitory Concentration (MIC) values against a wide range of microorganisms are not extensively documented in the available literature, its structural similarity to other phenolic compounds suggests potential efficacy against various bacteria and fungi.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method can be used to determine the MIC of this compound against relevant microbial strains.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity
This compound shows fairly active for oxidation resistance in the presence of H₂O₂.[9] Its antioxidant potential can be quantified using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Preparation of Solutions: Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., Methanol). Prepare a fresh solution of DPPH in the same solvent.
-
Assay: In a 96-well plate, add different concentrations of the test compound or standard to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
| Antioxidant Assay | Typical Parameter |
| DPPH Radical Scavenging | IC₅₀ (µg/mL or µM) |
| ABTS Radical Scavenging | IC₅₀ (µg/mL or µM) |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP value (mM Fe²⁺/g) |
Anti-inflammatory Activity and Signaling Pathways
While direct studies on the anti-inflammatory activity of this compound are limited, research on a closely related brominated derivative, Methyl 3-Bromo-4,5-dihydroxybenzoate, provides significant insights into its potential mechanism of action. This related compound has been shown to attenuate inflammatory bowel disease by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway.[10] It is plausible that this compound shares a similar anti-inflammatory mechanism due to its structural similarity.
The NF-κB signaling pathway is a crucial regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Inhibition of this pathway is a key target for anti-inflammatory drug development.
Caption: Proposed inhibitory effect on the NF-κB signaling pathway.
Experimental Protocol: Investigating NF-κB Inhibition
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS).
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα, total IκBα, and nuclear translocation of p65.
-
ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Measure the reporter gene activity to quantify NF-κB transcriptional activity.
Conclusion
This compound, a derivative of gallic acid, presents a promising scaffold for the development of new therapeutic agents. Its reported antimicrobial and antioxidant properties, coupled with the potential for potent anti-inflammatory activity through the inhibition of the NF-κB signaling pathway, make it a compound of significant interest for further investigation. This technical guide provides a foundational understanding for researchers to explore the full therapeutic potential of this molecule. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. This compound | C10H12O5 | CID 2733956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 83011-43-2 [matrix-fine-chemicals.com]
- 3. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. np-mrd.org [np-mrd.org]
- 8. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxy-4,5-dimethoxybenzoate, a naturally occurring gallic acid derivative found in various plant species, is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its known biological activities, alongside a detailed examination of closely related analogs to extrapolate its therapeutic promise. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways to support further research and development efforts in the fields of pharmacology and medicinal chemistry.
Introduction
This compound is a phenolic compound isolated from plants such as Pinus sylvestris and Myricaria laxiflora.[1][2] Structurally, it is the methyl ester of 3-O-methylgallic acid. Its classification as a gallic acid derivative places it in a family of compounds renowned for a wide range of pharmacological effects, including antioxidant, antimicrobial, and anticancer properties.[3] While research specifically on this compound is in its nascent stages, the well-documented activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. This guide will synthesize the existing, albeit limited, data on the target compound and leverage the more extensive research on its parent compounds and methylated derivatives to build a predictive framework for its therapeutic utility.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and for drug formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₅ | [4][5] |
| Molecular Weight | 212.20 g/mol | [4] |
| CAS Number | 83011-43-2 | [4][5] |
| IUPAC Name | This compound | [4] |
| SMILES | COC1=CC(=CC(=C1OC)O)C(=O)OC | [4] |
Potential Therapeutic Applications and Biological Activities
Based on current literature, the primary therapeutic potential of this compound appears to lie in its antibacterial and antioxidant activities.[1][2][6][7][8][9][10] Furthermore, the activities of its close analogs suggest a strong possibility for anticancer and anti-inflammatory effects.
Antibacterial Activity
This compound has been reported to exhibit antibacterial properties.[1][2][9] However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not yet available in the public domain. The general antibacterial potential of phenolic compounds is well-established and is often attributed to their ability to disrupt bacterial cell membranes, inhibit enzymes, and interfere with nucleic acid synthesis.
Antioxidant Activity
The compound is described as having antioxidant properties, particularly in the presence of hydrogen peroxide (H₂O₂).[1][2][6][9] This suggests a capacity to scavenge free radicals and protect cells from oxidative damage. Quantitative assessment of this activity, for instance through DPPH or ABTS assays, would be a critical next step in its evaluation.
Anticancer Potential (Inferred from Analogs)
While direct studies on the anticancer effects of this compound are lacking, extensive research on its analogs, gallic acid and methyl gallate, indicates a high probability of similar activity.
-
Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate): This closely related compound has demonstrated selective cytotoxic activity against various cancer cell lines.[11] It is known to inhibit the proliferation of hepatocellular carcinoma cells by increasing reactive oxygen species (ROS) production and inducing apoptosis.[12]
-
3-O-Methylgallic Acid: This analog has been shown to inhibit the proliferation of Caco-2 colon cancer cells and induce apoptosis.[13] Its mechanism is linked to the inhibition of transcription factors known to be activated in colorectal cancer.
Table of Cytotoxic Activities of Related Compounds:
| Compound | Cell Line | Activity | IC₅₀ Value (µM) | Reference |
| Methyl Gallate | MCF-7 (Breast Cancer) | Cytotoxic | 54.7 ± 4.73 | [11] |
| Methyl Gallate | PC-3 (Prostate Cancer) | Cytotoxic | 97.6 ± 4.04 | [11] |
| 3-O-Methylgallic Acid | Caco-2 (Colon Cancer) | Antiproliferative | 24.1 | [13] |
Anti-inflammatory Potential (Inferred from Analogs)
The anti-inflammatory potential of this compound can be inferred from studies on its methylated analogs, which have been shown to modulate key inflammatory pathways.
-
4-O-Methylgallic Acid: This isomer has been demonstrated to suppress the expression of inflammation-associated genes by inhibiting the redox-based activation of NF-κB.[14][15] It achieves this by blocking IκB kinase activity, which is a crucial step in the NF-κB signaling cascade.[14]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are provided below. These are generalized protocols based on standard laboratory methods.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of this compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the compound dilutions. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant capacity of this compound.[7][8]
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared to a concentration of approximately 0.1 mM.[8] The solution should be freshly prepared and kept in the dark.
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared, and serial dilutions are made in the same solvent used for the DPPH solution.
-
Reaction and Incubation: The compound dilutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared. The reactions are incubated in the dark at room temperature for 30 minutes.[8]
-
Absorbance Measurement: The absorbance of each reaction is measured at 517 nm using a spectrophotometer.[8]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the compound concentration.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated.
Visualizing Molecular Mechanisms
To better understand the potential mechanisms of action of this compound, particularly its inferred anti-inflammatory effects, a visualization of the NF-κB signaling pathway is provided.
Caption: Canonical NF-κB signaling pathway and the putative inhibitory point of action for this compound analogs.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases, oxidative stress-related conditions, and oncology. While direct evidence of its efficacy is currently limited, the substantial body of research on its close chemical relatives strongly supports its potential.
Future research should prioritize the following:
-
Quantitative Biological Evaluation: Systematic screening of this compound for its antibacterial, antioxidant, anticancer, and anti-inflammatory activities to determine key parameters such as MIC and IC₅₀ values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Assessment of the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the therapeutic potential of this compound into tangible clinical applications.
References
- 1. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 2. This compound - Immunomart [immunomart.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Gallic acid and methyl-3-O-methyl gallate: a comparative study on their effects on prostate cancer stem cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Antioxidant | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate, a gallic acid derivative with potential applications in pharmaceutical research due to its antioxidant and antimicrobial properties.[1] The synthesis is a multi-step process commencing with the esterification of gallic acid, followed by a protection-methylation-deprotection sequence to achieve the desired regioselectivity of the methoxy (B1213986) groups. This protocol includes detailed methodologies for each synthetic step, purification techniques, and expected yields. All quantitative data is summarized for clarity, and a comprehensive experimental workflow is provided.
Introduction
This compound is a phenolic compound that has garnered interest in the scientific community. As a derivative of gallic acid, a well-known natural antioxidant, this compound is investigated for various biological activities. A reliable and reproducible synthetic protocol is crucial for the consistent supply of this compound for research and development purposes. The following protocol outlines a four-step synthesis from commercially available gallic acid.
Data Presentation
Table 1: Summary of Reaction Steps and Expected Yields
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | Esterification | Gallic Acid | Methyl 3,4,5-trihydroxybenzoate (B8703473) (Methyl Gallate) | Methanol (B129727), Sulfuric Acid | Methanol | 90-95 |
| 2 | Selective Benzylation | Methyl Gallate | Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate | Benzyl (B1604629) Bromide, Potassium Carbonate | Acetone (B3395972) | 70-80 |
| 3 | Methylation | Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate | Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate | Dimethyl Sulfate (B86663), Potassium Carbonate | Acetone | 85-95 |
| 4 | Deprotection (Hydrogenolysis) | Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate | This compound | H₂, Pd/C | Ethanol (B145695) | 90-98 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₅ |
| Molecular Weight | 212.20 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.28 (d, J=1.8 Hz, 1H), 6.60 (d, J=1.8 Hz, 1H), 5.85 (s, 1H), 3.92 (s, 3H), 3.90 (s, 3H), 3.88 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 166.8, 147.2, 145.9, 141.2, 125.1, 109.8, 102.5, 61.0, 56.3, 52.3 |
| CAS Number | 83011-43-2[2] |
Experimental Protocols
Step 1: Synthesis of Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)
Materials:
-
Gallic Acid (1.0 eq)
-
Methanol (10 vol)
-
Concentrated Sulfuric Acid (0.1 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gallic acid and methanol.
-
Stir the suspension and slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure.
-
Pour the concentrated mixture into cold water and extract with ethyl acetate (B1210297).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl gallate as a white to pale yellow solid.
Step 2: Synthesis of Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate
Materials:
-
Methyl Gallate (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (1.5 eq)
-
Acetone (20 vol)
Procedure:
-
In a round-bottom flask, dissolve methyl gallate in acetone.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-(benzyloxy)-4,5-dihydroxybenzoate.
Step 3: Synthesis of Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate
Materials:
-
Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate (1.0 eq)
-
Dimethyl Sulfate (2.5 eq)
-
Potassium Carbonate (3.0 eq)
-
Acetone (20 vol)
Procedure:
-
Dissolve methyl 3-(benzyloxy)-4,5-dihydroxybenzoate in acetone in a round-bottom flask.
-
Add potassium carbonate and stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours (monitor by TLC).
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 3-(benzyloxy)-4,5-dimethoxybenzoate, which can be used in the next step without further purification if sufficiently pure.
Step 4: Synthesis of this compound
Materials:
-
Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Ethanol (20 vol)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve methyl 3-(benzyloxy)-4,5-dimethoxybenzoate in ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure to yield the final product, this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxy-4,5-dimethoxybenzoate is a naturally occurring gallic acid derivative found in plants such as Pinus sylvestris and Galla Rhois.[1] It has garnered interest for its antibacterial and antioxidant properties.[1] While its direct applications in multi-step organic synthesis are not extensively documented in publicly available literature, its structural similarity to other substituted benzoates makes it a potentially valuable building block. This document provides an overview of this compound and presents a detailed application note on a closely related analog, Methyl 3-hydroxy-4-methoxybenzoate, which serves as a key starting material in the synthesis of the anticancer drug Gefitinib.
Overview of this compound
This compound is a phenolic compound with a molecular formula of C10H12O5.[2] Its structure features a benzene (B151609) ring substituted with a methyl ester group, a hydroxyl group, and two methoxy (B1213986) groups. This arrangement of functional groups offers several potential reaction sites for synthetic transformations, including O-alkylation, O-acylation, and electrophilic aromatic substitution. The presence of both a nucleophilic hydroxyl group and an electron-rich aromatic ring suggests its potential as a versatile intermediate in the synthesis of more complex molecules.
Theoretical Synthetic Pathway:
A proposed, though not experimentally detailed, multi-step synthesis of this compound from methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate) involves a protection-methylation-deprotection strategy. This highlights the chemical transformations this class of molecules can undergo.
Application Note: Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate
This section details the application of Methyl 3-hydroxy-4-methoxybenzoate, a structural analog of the topic compound, in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy.[3][4] This multi-step synthesis showcases a range of common organic reactions and provides a practical example of how a substituted hydroxybenzoate can be utilized in pharmaceutical synthesis.
The overall synthetic pathway involves alkylation of the hydroxyl group, followed by nitration, reduction of the nitro group, cyclization to form the quinazolinone core, chlorination, and subsequent amination reactions to install the final functionalities.[3][4]
Overall Reaction Scheme
Caption: Overall synthetic workflow for the synthesis of Gefitinib.
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Yield (%) | Purity (HPLC, %) | Reference |
| 1. Alkylation | Methyl 3-hydroxy-4-methoxybenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 1-Bromo-3-chloropropane (B140262), K2CO3, DMF | 94.7 | 99.3 | [3] |
| 2. Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Nitric acid, Acetic acid, Acetic anhydride (B1165640) | 89 | 98.7 | [3] |
| 3. Reduction | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Powdered iron, Acetic acid, Methanol (B129727) | 77 | - | [3] |
Note: Yields and purities for the subsequent steps are not explicitly provided in a consolidated table in the source material.
Experimental Protocols
Step 1: Alkylation - Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate [3]
-
A mixture of Methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours.
-
The reaction mixture is cooled to room temperature and then poured slowly into ice-water (3 L) with constant stirring.
-
The solid formed is filtered off and washed with cold water.
-
The crude product is recrystallized from ethyl acetate (B1210297).
Step 2: Nitration - Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate [3]
-
Nitric acid (84.5 ml, 66%) is added dropwise at 0-5 °C to a solution of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).
-
The mixture is stirred at room temperature for 6 hours.
-
It is then slowly poured into ice-water (2 L) and extracted with ethyl acetate (4 x 200 mL).
-
The combined organic layer is washed with saturated sodium bicarbonate (2 x 200 mL) and brine (2 x 100 mL) and dried over Na2SO4.
-
The solvent is removed under vacuum to yield the product.
Step 3: Reduction - Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate [3]
-
Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL).
-
The suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.
-
A solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise.
-
The mixture is stirred for 30 minutes at 50-60°C.
-
The catalyst is filtered, and the volatiles are evaporated from the combined filtrate and washes.
-
The residue is poured into water (4 L) and extracted with ethyl acetate (4 x 200 mL).
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the initial steps of Gefitinib synthesis.
Conclusion
While specific, detailed applications of this compound in complex organic synthesis are not widely reported, its structure suggests potential as a valuable synthetic building block. The provided detailed application note for the closely related analog, Methyl 3-hydroxy-4-methoxybenzoate, in the synthesis of Gefitinib, illustrates the utility of this class of compounds in medicinal chemistry and drug development. The protocols and workflows presented can serve as a valuable reference for researchers working with substituted phenolic compounds in their synthetic endeavors. Further research into the reactivity and applications of this compound could unveil novel synthetic pathways and lead to the development of new bioactive molecules.
References
Application Notes and Protocols: Methyl 3-hydroxy-4,5-dimethoxybenzoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 3-hydroxy-4,5-dimethoxybenzoate as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The protocols outlined below are based on established chemical transformations and provide a roadmap for the utilization of this compound in multi-step synthetic pathways.
Introduction
This compound is a derivative of gallic acid, a naturally occurring phenolic compound found in various plants.[1] Its structure, featuring a reactive phenolic hydroxyl group and methoxy (B1213986) substituents on a benzene (B151609) ring, makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution, while the phenolic hydroxyl and the methyl ester functionalities offer handles for a range of chemical modifications. This document focuses on a representative synthetic pathway to a quinazoline (B50416) derivative, a scaffold of significant interest in medicinal chemistry due to its presence in numerous approved drugs.
Synthetic Utility and Representative Pathway
This compound can serve as a key building block for the synthesis of substituted quinazolines. A plausible synthetic route involves a four-step sequence:
-
O-Alkylation: Introduction of a side chain at the phenolic hydroxyl group.
-
Nitration: Introduction of a nitro group onto the aromatic ring, which is a precursor to an amino group.
-
Reduction: Conversion of the nitro group to an amine.
-
Cyclization: Formation of the quinazoline ring system.
This sequence is a common strategy for the construction of highly substituted heterocyclic systems from simple aromatic precursors.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of a quinazoline derivative.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic pathway.
O-Alkylation of this compound
This protocol describes the introduction of a 3-chloropropyl side chain onto the phenolic hydroxyl group.
Reaction:
This compound + 1-bromo-3-chloropropane → Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate
Materials:
-
This compound
-
1-bromo-3-chloropropane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate.
Nitration of Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate
This protocol describes the regioselective nitration of the aromatic ring.
Reaction:
Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate → Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate
Materials:
-
Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated sulfuric acid to a stirred solution of Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate in dichloromethane.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the benzoate, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate.
Reduction of the Nitro Group
This protocol describes the conversion of the nitro group to an amine using catalytic transfer hydrogenation.
Reaction:
Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate → Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate
Materials:
-
Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate
-
Palladium on carbon (10% Pd/C)
-
Ammonium (B1175870) formate (B1220265) (HCOONH₄)
-
Methanol
-
Celite
Procedure:
-
To a solution of the nitro compound (1.0 eq) in methanol, add 10% Pd/C (10 mol%).
-
Add ammonium formate (4-5 eq) portion-wise to the stirred suspension at room temperature.
-
The reaction is typically exothermic; maintain the temperature with a water bath if necessary.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate and wash with water to remove excess ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired aniline (B41778), which can often be used in the next step without further purification.
Cyclization to a Quinazolinone
This protocol describes the formation of the quinazolinone ring system.
Reaction:
Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate + Formamide → 6,7-dimethoxy-5-(3-chloropropoxy)quinazolin-4(3H)-one
Materials:
-
Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate
-
Formamide
-
Formic acid (catalytic amount)
Procedure:
-
A mixture of the aniline (1.0 eq) and a large excess of formamide is heated to 150-160 °C. A catalytic amount of formic acid can be added to facilitate the reaction.
-
The reaction is stirred at this temperature for 4-6 hours, monitoring by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude quinazolinone can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetic acid.
Quantitative Data Summary
The following table summarizes representative yields for the key transformations. These are illustrative and can vary based on the specific substrate and reaction conditions.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | O-Alkylation | This compound | Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃, DMF | 85-95 |
| 2 | Nitration | Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate | Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate | HNO₃, H₂SO₄ | 70-85 |
| 3 | Reduction | Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate | Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate | 10% Pd/C, HCOONH₄ | 90-99 |
| 4 | Cyclization | Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate | 6,7-dimethoxy-5-(3-chloropropoxy)quinazolin-4(3H)-one | Formamide | 60-75 |
Biological Context: Inhibition of the NF-κB Signaling Pathway
Derivatives of gallic acid have been shown to possess anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a central regulator of the inflammatory response.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., cytokines like TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Gallic acid and its derivatives are thought to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This keeps NF-κB in its inactive state in the cytoplasm, preventing the inflammatory cascade.
Diagram of the NF-κB Signaling Pathway and Inhibition by Gallic Acid Derivatives
Caption: Inhibition of the canonical NF-κB pathway by gallic acid derivatives.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its rich functionality allows for the construction of complex molecular scaffolds, such as quinazolines, which are of significant interest in drug discovery. The synthetic protocols provided herein offer a foundation for the development of novel compounds. Furthermore, the biological context of the resulting molecular frameworks, such as the inhibition of the NF-κB pathway, highlights the potential for the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
Application Note: HPLC Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate Purity
Introduction
Methyl 3-hydroxy-4,5-dimethoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is critical to ensure the safety and efficacy of the final products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible analytical procedure for quality control and research purposes.
Experimental Protocol
This protocol outlines the necessary steps for preparing solutions and operating the HPLC system to determine the purity of this compound.
1. Materials and Reagents
-
This compound reference standard (>99.5% purity)
-
This compound sample for analysis
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (≥98%)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE or nylon)
2. Equipment
-
HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance (4-decimal place)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Ultrasonic bath
3. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 272 nm |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 22.0 | 10 | 90 |
| 22.1 | 90 | 10 |
| 25.0 | 90 | 10 |
4. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Mix well and fill to the mark with deionized water. Degas using an ultrasonic bath for 15 minutes.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Mix well and fill to the mark with acetonitrile. Degas using an ultrasonic bath for 15 minutes.
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and B. This is the stock solution.
-
Sample Solution (100 µg/mL): Accurately weigh 10.0 mg of the this compound sample and prepare it in the same manner as the standard solution.
-
Blank Solution: Use the 50:50 (v/v) mixture of Mobile Phase A and B.
5. System Suitability Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is less than 2.0%.
6. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the blank solution to ensure no interfering peaks are present at the retention time of the main analyte.
-
Inject the standard solution in replicate (n=5) to establish system suitability.
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
7. Calculation of Purity The purity of the this compound sample is calculated using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following tables summarize the expected results from the HPLC analysis.
Table 2: System Suitability Results for Reference Standard
| Injection | Retention Time (min) | Peak Area |
| 1 | 10.25 | 1254321 |
| 2 | 10.26 | 1256789 |
| 3 | 10.24 | 1253987 |
| 4 | 10.25 | 1255543 |
| 5 | 10.26 | 1257123 |
| Mean | 10.25 | 1255553 |
| %RSD | 0.08% | 0.11% |
Table 3: Purity Analysis of this compound Sample
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.52 | 5432 | 0.42 | Impurity A |
| 2 | 8.15 | 8765 | 0.68 | Impurity B |
| 3 | 10.25 | 1278901 | 98.56 | Main Compound |
| 4 | 12.78 | 4321 | 0.33 | Impurity C |
| Total | - | 1297419 | 100.00 | - |
Visualizations
The following diagram illustrates the logical workflow of the HPLC purity analysis.
Caption: Workflow for HPLC purity analysis.
Application Notes and Protocols for the Derivatization of Methyl 3-hydroxy-4,5-dimethoxybenzoate in Bioactivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxy-4,5-dimethoxybenzoate is a derivative of gallic acid, a naturally occurring phenolic compound known for its diverse biological activities.[1][2][3] The parent compound has demonstrated notable antimicrobial and antioxidant properties.[1][2][3] Derivatization of this core structure presents a promising strategy for modulating its physicochemical properties, such as lipophilicity and target specificity, to enhance its therapeutic potential. This document provides detailed application notes on potential derivatization strategies and comprehensive protocols for the synthesis and bioactivity assessment of novel analogs.
Application Notes: Derivatization Strategies
The chemical structure of this compound offers two primary sites for chemical modification: the phenolic hydroxyl group and the methyl ester. These sites allow for the synthesis of a variety of derivatives, including ethers, esters, and amides, each with the potential for unique biological activities.
-
Ether Derivatives: Alkylation of the phenolic hydroxyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. This modification can be explored for developing novel anticancer agents.
-
Amide Derivatives: Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation, can introduce a wide range of functional groups. This strategy is valuable for creating derivatives with enhanced antimicrobial or enzyme-inhibitory activities.
Quantitative Bioactivity Data
While specific bioactivity data for derivatives of this compound are not extensively available in the public domain, the following tables provide examples of quantitative data for structurally related compounds to illustrate how results can be presented.
Table 1: Example of Anticancer Activity Data for Substituted Benzopyran-4-one Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[4][5] |
| 16c | MCF-7 (Breast) | 2.58 |
| 15e | A549 (Lung) | 17.15 |
| 15i | PC-3 (Prostate) | 22.41 |
| 15j | Colo-205 (Colon) | 34.86 |
Table 2: Example of Antimicrobial Activity Data for 4-Hydroxycoumarin (B602359) Derivatives
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL)[6] |
| 1 | Bacillus subtilis | 62.5 |
| 1 | Staphylococcus aureus | 125 |
| 2 | Bacillus subtilis | 125 |
| 2 | Staphylococcus aureus | 250 |
Table 3: Example of Antioxidant Activity Data for Flavonoids
| Compound ID | Assay | IC₅₀ (µM)[7] |
| FMC | DPPH Radical Scavenging | 50.2 |
| FMF | DPPH Radical Scavenging | 75.8 |
| FMC | Superoxide Scavenging | 56.3 |
| FMF | Superoxide Scavenging | 317.5 |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives and a potential signaling pathway for investigation based on related compounds.
Caption: General workflow for the synthesis and bioactivity screening of derivatives.
Caption: Potential inhibition of the EGFR signaling pathway by novel derivatives.
Experimental Protocols
Synthesis of Ether Derivatives (Adapted Protocol)
This protocol is adapted from a method for the alkylation of a structurally similar compound, methyl 3-hydroxy-4-methoxybenzoate.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq.) in DMF in a round-bottom flask.
-
Add potassium carbonate (2.0 eq.) to the solution.
-
Add the alkyl halide (1.2 eq.) dropwise to the stirring mixture.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the purified product using NMR and Mass Spectrometry.
DPPH Radical Scavenging Assay for Antioxidant Activity
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compounds and a positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compounds and positive control to separate wells.
-
Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Broth Microdilution Assay for Antimicrobial Susceptibility
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and a positive control (e.g., Ciprofloxacin)
-
96-well microplate
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare serial two-fold dilutions of the test compounds and the positive control in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Antioxidant | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antioxidant Assays of Methyl 3-hydroxy-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxy-4,5-dimethoxybenzoate, a gallic acid derivative, is a phenolic compound that has garnered interest for its potential biological activities. Isolated from natural sources such as Myricaria laxiflora and Pinus sylvestris, this compound has demonstrated notable antimicrobial and antioxidant properties.[1][2] These characteristics suggest its potential application in the development of new therapeutic agents and preservatives.
This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial and antioxidant activities of this compound. The protocols are based on established methodologies for assessing phenolic compounds.
Data Presentation
Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) method. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Type | MIC (mg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 5 |
| Bacillus subtilis | Gram-positive bacteria | 20 |
| Escherichia coli | Gram-negative bacteria | 10 |
| Xanthomonas oryzae pv. oryzae (Xoo) | Gram-negative bacteria | 15 |
| Rhizopus sp. | Fungus | 5 |
Data sourced from Wei Tian, et al., 2012.
Antioxidant Activity
Table 2: Representative Antioxidant Activity of Phenolic Compounds (for illustrative purposes)
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Gallic Acid | DPPH | ~5-15 | Ascorbic Acid | ~3-8 |
| Methyl Gallate | DPPH | ~8-20 | Ascorbic Acid | ~3-8 |
Note: The above values are representative and intended to provide a general indication of the antioxidant potential of related compounds. Actual IC50 values for this compound should be determined experimentally.
Experimental Protocols
Antimicrobial Assay: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettes
-
Incubator
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mg/mL).
-
Preparation of Inoculum: Culture the test microorganisms in their respective broth overnight at the optimal temperature (e.g., 37°C for bacteria). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound's stock solution with the appropriate sterile broth to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be confirmed by the absence of turbidity compared to the positive control.
Antioxidant Assay: DPPH Radical Scavenging Activity
This protocol describes the procedure for evaluating the free radical scavenging activity of this compound using the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettes
-
UV-Vis spectrophotometer or microplate reader
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of Sample Solutions: Prepare a series of dilutions of this compound in methanol at various concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well and mix.
-
Control: Prepare a control well containing only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Mandatory Visualizations
Experimental Workflow for Antimicrobial MIC Assay
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Experimental Workflow for DPPH Antioxidant Assay
Caption: Workflow for the DPPH radical scavenging antioxidant assay.
Postulated Antioxidant Signaling Pathway
Phenolic compounds, including gallic acid derivatives, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Postulated Nrf2-mediated antioxidant signaling pathway for phenolic compounds.
References
Application Notes and Protocols for Methyl 3-hydroxy-4,5-dimethoxybenzoate in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxy-4,5-dimethoxybenzoate is a phenolic compound and a derivative of gallic acid, a natural product found in various plants, including Pinus sylvestris and Myricaria laxiflora.[1][2] This compound has garnered interest in the medicinal chemistry field due to its potential as a versatile building block for the synthesis of more complex bioactive molecules and for its intrinsic biological activities. These activities primarily include antioxidant and antibacterial properties.[1][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₅ | [1][2] |
| Molecular Weight | 212.20 g/mol | [2] |
| CAS Number | 83011-43-2 | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO, ethanol, and methanol (B129727) | |
| SMILES | COC1=CC(=CC(=C1OC)O)C(=O)OC | [2] |
| InChIKey | LCIFXEQPXQVBGL-UHFFFAOYSA-N | [2] |
Applications in Medicinal Chemistry
This compound serves as a valuable scaffold and intermediate in medicinal chemistry due to its functional groups: a hydroxyl group, two methoxy (B1213986) groups, and a methyl ester. These offer multiple sites for chemical modification to develop novel derivatives with enhanced or new biological activities.
Antioxidant Activity
As a derivative of gallic acid, this compound is expected to possess significant antioxidant properties.[1][2][4] The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.
Quantitative Data on Antioxidant Activity of Related Compounds:
| Compound | DPPH Radical Scavenging IC₅₀ (µM) | Reference |
| Gallic Acid | 29.5 | [6] |
| Methyl Gallate | 38.0 | [6] |
| α-Tocopherol (Vitamin E) | 105.3 | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard procedure to determine the antioxidant capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compound solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of the test compound solution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Determination of IC₅₀: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Workflow for DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Antibacterial Activity
This compound has been reported to exhibit antibacterial activity.[1] The exact spectrum of activity is not fully elucidated in the provided search results, but its structural similarity to other known antibacterial phenolic compounds suggests it may be effective against a range of bacteria.
Quantitative Data on Antibacterial Activity of Related Compounds:
Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the provided search results. However, the MIC values of other gallic acid derivatives against common bacterial strains are listed below for reference.
| Compound | Organism | MIC (µg/mL) | Reference |
| Gallic Acid | Staphylococcus aureus | 200 (MSSA), 400 (MRSA) | [7] |
| Methyl Gallate | Staphylococcus aureus | 1600 (MSSA & MRSA) | [7] |
| Gallic Acid Derivative 6 | Staphylococcus aureus | 56 | [8] |
| Gallic Acid Derivative 13 | Salmonella enterica | 475 | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol describes a standard method for determining the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.
-
Controls:
-
Positive Control: Wells with bacterial inoculum and MHB only (no compound).
-
Negative Control: Wells with MHB only (no bacteria or compound).
-
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Use as a Synthetic Intermediate
This compound is a valuable starting material for the synthesis of more complex molecules. The hydroxyl and ester functionalities allow for a variety of chemical transformations. Although a paper describing its use in the synthesis of the anticancer drug Gefitinib has been retracted, the synthetic steps outlined can still provide insights into its reactivity and potential as a synthetic precursor.
Proposed Synthesis of this compound from Gallic Acid
A plausible synthesis route involves the esterification of gallic acid followed by selective methylation.
Experimental Protocol:
Step 1: Esterification of Gallic Acid to Methyl Gallate
-
In a round-bottom flask, dissolve gallic acid (1 equivalent) in methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Pour the residue into cold water to precipitate the methyl gallate.
-
Filter the solid, wash with cold water, and dry.
Step 2: Selective Methylation of Methyl Gallate
-
Dissolve methyl gallate (1 equivalent) in a suitable solvent such as acetone (B3395972) or DMF.
-
Add a weak base, such as potassium carbonate (K₂CO₃), in a quantity sufficient to deprotonate the desired hydroxyl groups. Careful control of stoichiometry is crucial for selectivity.
-
Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide (2 equivalents), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Potential Mechanisms of Action
Based on the biological activities of related gallic acid derivatives, the following signaling pathways are proposed as potential mechanisms of action for this compound.
Anti-inflammatory Pathway
Gallic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway. It is plausible that this compound shares this mechanism.
Proposed NF-κB Inhibitory Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Potential of Gallic Acid and Methyl Gallate to Enhance the Efficacy of β-Lactam Antibiotics against Methicillin-Resistant Staphylococcus aureus by Targeting β-Lactamase: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Evaluation of Gallic Acid and its Derivatives against a Panel of Multi-drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methylation of 3-hydroxy-4,5-dimethoxybenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The O-methylation of phenolic hydroxyl groups is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of fine chemicals, natural products, and pharmaceutical intermediates.[1] This document provides a detailed experimental procedure for the methylation of the phenolic hydroxyl group in 3-hydroxy-4,5-dimethoxybenzoic acid to synthesize 3,4,5-trimethoxybenzoic acid. 3,4,5-trimethoxybenzoic acid serves as a key building block in the synthesis of various pharmaceutical agents, including antibacterials and cardiovascular drugs.[2] The protocol described herein utilizes dimethyl sulfate (B86663) as the methylating agent in the presence of a base, a widely adopted and efficient method for this type of transformation.[3][4]
Reaction Scheme
The methylation of 3-hydroxy-4,5-dimethoxybenzoic acid proceeds as follows:
Starting Material: 3-hydroxy-4,5-dimethoxybenzoic acid Reagent: Dimethyl sulfate ((CH₃)₂SO₄) Base: Sodium Hydroxide (B78521) (NaOH) Product: 3,4,5-trimethoxybenzoic acid
Experimental Protocols
This section details the necessary reagents, equipment, and a step-by-step procedure for the methylation reaction.
Materials and Reagents
-
3-hydroxy-4,5-dimethoxybenzoic acid
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Methylene (B1212753) chloride (for purification)[5]
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
pH indicator paper or pH meter
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Vacuum oven
Procedure: Methylation using Dimethyl Sulfate
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, prepare a solution of sodium hydroxide by dissolving the required amount in deionized water.
-
Addition of Starting Material: To the stirred sodium hydroxide solution, add 3-hydroxy-4,5-dimethoxybenzoic acid. Stir until it is completely dissolved.
-
Methylation: Cool the flask in an ice bath. With vigorous stirring, add dimethyl sulfate dropwise from the dropping funnel. Maintain the internal temperature below 40°C during the addition.[3]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. To ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate, the mixture can be gently heated.[3]
-
Work-up - Acidification: Cool the reaction mixture to room temperature. Carefully acidify the mixture by adding concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven.
Purification: Recrystallization
-
Solvent Selection: The crude 3,4,5-trimethoxybenzoic acid can be purified by recrystallization. A suitable solvent system is methylene chloride.[5]
-
Dissolution: Dissolve the crude product in a minimal amount of hot methylene chloride.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected melting point of the pure product is in the range of 168-171°C.[3]
Data Presentation
The following table summarizes the molar ratios and reaction conditions for the methylation of a phenolic acid, based on a general procedure.[3] Researchers should optimize these conditions for their specific scale and setup.
| Parameter | Value/Condition | Purpose |
| Molar Ratios | ||
| 3-hydroxy-4,5-dimethoxybenzoic acid | 1.0 mole equivalent | Substrate |
| Sodium Hydroxide (NaOH) | ~3.75 mole equivalents | Base to deprotonate the phenolic hydroxyl and carboxylic acid groups. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | ~3.0 mole equivalents | Methylating agent. |
| Reaction Conditions | ||
| Solvent | Water | To dissolve the base and the sodium salt of the acid. |
| Temperature | < 40°C during addition | To control the exothermic reaction. |
| Reaction Time | Several hours | To ensure complete methylation. |
| Purification | ||
| Method | Recrystallization | To obtain a high-purity product.[5] |
| Solvent | Methylene Chloride | A suitable solvent for crystallization of the product.[5] |
Alternative "Green" Methylating Agents
While dimethyl sulfate is highly effective, it is also toxic. For laboratories prioritizing green chemistry, alternative methylating agents can be considered, such as dimethyl carbonate (DMC).[6][7] Reactions with DMC may require higher temperatures, pressure (autoclave), and potentially a phase transfer catalyst.[7] Another alternative is using tetramethylammonium (B1211777) hydroxide (TMAOH) under microwave irradiation, which can lead to high yields in shorter reaction times.[8][9]
Mandatory Visualization
Caption: Workflow for the synthesis of 3,4,5-trimethoxybenzoic acid.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. medchemexpress.com [medchemexpress.com]
- 3. prepchem.com [prepchem.com]
- 4. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 5. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMA… [ouci.dntb.gov.ua]
Application Note: Quantitative Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-hydroxy-4,5-dimethoxybenzoate is a derivative of gallic acid that has been isolated from various natural sources, including Galla Rhois and Pinus sylvestris.[1][2] This compound and its structural analogs exhibit significant antibacterial and antioxidant activities.[1][2][3] Accurate quantification of this bioactive molecule in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.
This document provides detailed protocols for the quantification of this compound in plant materials using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established and validated techniques for analogous phenolic compounds and provide a robust framework for method development and validation.[4][5][6]
Protocol 1: Sample Preparation from Plant Material
This protocol outlines the extraction of this compound from a solid plant matrix. Organic solvent extraction is a primary method for isolating phenolic compounds from plant tissues.[6]
Materials and Reagents:
-
Dried plant material (e.g., leaves, bark, roots)
-
Grinder or mill
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm Syringe filters (PTFE or Nylon)
-
Volumetric flasks and pipettes
Procedure:
-
Homogenization: Grind the dried plant material to a fine, homogenous powder (approx. 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol (80:20 methanol:water, v/v).[6]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean 50 mL volumetric flask.
-
-
Re-extraction (Optional but Recommended): To improve extraction efficiency, repeat steps 2b-3a with 20 mL of 80% methanol on the remaining plant pellet. Combine the supernatants in the same volumetric flask.
-
Final Preparation:
-
Bring the collected supernatant to a final volume of 50 mL with the extraction solvent.
-
Prior to injection, filter an aliquot of the final extract through a 0.22 µm syringe filter into an HPLC vial.
-
References
- 1. This compound | Benzene Compounds | Ambeed.com [ambeed.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Antioxidant | TargetMol [targetmol.com]
- 4. journalijar.com [journalijar.com]
- 5. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate
This technical support hub is designed for researchers, scientists, and professionals in drug development, offering detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
Frequently Asked Questions (FAQs)
What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
-
Fischer Esterification: This is a direct approach starting from 3-hydroxy-4,5-dimethoxybenzoic acid and reacting it with methanol (B129727) in the presence of an acid catalyst.
-
Selective Demethylation: This method typically begins with Methyl 3,4,5-trimethoxybenzoate (B1228286) and involves the selective removal of the methyl group at the 3-position.
How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is a straightforward and efficient technique for tracking the reaction. By comparing the TLC profile of your reaction mixture with that of the starting material, you can visually assess the consumption of the reactant and the formation of the desired product.
What are the most critical safety measures to consider during this synthesis?
When employing reagents such as dimethyl sulfate (B86663), it is imperative to work in a well-ventilated fume hood due to its toxic and carcinogenic properties. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions involving potent acids or bases should be conducted with caution to prevent chemical burns.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Troubleshooting Fischer Esterification of 3-hydroxy-4,5-dimethoxybenzoic acid
Problem 1: Consistently Low or No Product Yield
| Possible Cause | Recommended Solution |
| Reversible Reaction Equilibrium | The Fischer esterification is an equilibrium-limited reaction. To shift the equilibrium toward the product, use a significant excess of methanol, which serves as both a reactant and the solvent. |
| Inactive Catalyst | The acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, may have degraded. It is advisable to use a fresh batch of high-purity catalyst. |
| Suboptimal Reaction Conditions | Monitor the reaction's progress using TLC. If the starting material persists, consider extending the reflux duration. Also, verify that the reaction is maintained at the correct reflux temperature. |
| Presence of Water | Water, a byproduct of the esterification, can reverse the reaction. Ensure the use of anhydrous methanol and thoroughly dried glassware to minimize water content. |
Problem 2: Significant Formation of Side Products
| Possible Cause | Recommended Solution |
| Self-Esterification (Polymerization) | The hydroxyl group of one molecule can react with the carboxylic acid of another, leading to the formation of polyesters. This is more prevalent at elevated temperatures. Consider employing a milder acid catalyst or reducing the reaction temperature and extending the reaction time. An alternative, though more complex, approach is to protect the hydroxyl group prior to esterification. |
| Thermal Decomposition | Excessive heat can lead to the degradation of either the starting material or the product. Ensure that the reaction temperature is carefully controlled and not set too high. |
Problem 3: Challenges in Product Purification
| Possible Cause | Recommended Solution |
| Residual Acid Catalyst | Incomplete neutralization and removal of the acid catalyst can complicate purification. During the workup, wash the organic extract thoroughly with a saturated sodium bicarbonate solution until carbon dioxide evolution ceases, followed by a brine wash. |
| Poor Separation on Column Chromatography | If the product and starting material have similar polarities, their separation via column chromatography can be difficult. Optimize the eluent system by testing various solvent mixtures on TLC plates to achieve better separation. |
Route 2: Troubleshooting Selective Demethylation of Methyl 3,4,5-trimethoxybenzoate
Problem 1: Low Yield of the Target Monodemethylated Product
| Possible Cause | Recommended Solution |
| Over-demethylation | Harsh reaction conditions can lead to the removal of multiple methyl groups. It is crucial to carefully control the reaction temperature, duration, and the stoichiometry of the demethylating agent. Monitor the reaction progress closely with TLC to halt it at the optimal point. |
| Incomplete Reaction | An insufficiently active demethylating agent or inadequate reaction time can result in an incomplete conversion. Ensure the high quality of your reagents. A modest increase in temperature or reaction time might be necessary, but proceed with caution to avoid over-demethylation. |
Problem 2: Formation of a Complex Mixture of Products
| Possible Cause | Recommended Solution |
| Lack of Regioselectivity | This is a frequent challenge when demethylating polymethoxylated compounds, often resulting in isomeric products. Screening various demethylating agents is essential to identify one with the desired selectivity. A protection-deprotection strategy may be necessary to shield other methoxy (B1213986) groups from reacting. |
| Mixture of Starting Material and Products | Optimize the reaction parameters (time, temperature, and reagent stoichiometry) to drive the reaction to completion while minimizing the formation of side products. |
Data Presentation
Table 1: Comparative Yields for Esterification of Substituted Benzoic Acids
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | H₂SO₄, Methanol | Methanol | 65 | 4 | 90 | [1] |
| 3-hydroxy-4-methylbenzoic acid | Dimethyl sulfate, KOH | Water | 40 | 3 | 97 | [2] |
| 3,5-dichloro-4-hydroxybenzoic acid | Dimethyl sulfate, KOH | Water | 40 | 3 | 105 | [2] |
| 4-hydroxy-3-nitrobenzoic acid | Dimethyl sulfate, KOH | Water | 40 | 3 | 91.3 | [2] |
Table 2: Comparative Yields for Demethylation of Trimethoxy Aromatic Compounds
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 3,4,5-trimethoxybenzoic acid | NaOH | Ethylene glycol | 151-190 | 3 | 4-hydroxy-3,5-dimethoxybenzoic acid | 77.2 | [3] |
| Methyl 3,4,5-trimethoxybenzoate | ZrCl₄, Anisole (B1667542) | CHCl₃ | 60 | 12 | Methyl 4-hydroxy-3,5-dimethoxybenzoate | 62 | [4] |
Experimental Protocols
Protocol 1: Fischer Esterification of 3-hydroxy-4,5-dimethoxybenzoic acid
Materials:
-
3-hydroxy-4,5-dimethoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 times the volume of the acid).
-
With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Gently reflux the mixture at approximately 65°C for 4-6 hours.
-
Monitor the reaction's progress by TLC, using a 1:1 mixture of hexane (B92381) and ethyl acetate as the eluent.
-
Upon completion, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.
Protocol 2: Selective Demethylation of Methyl 3,4,5-trimethoxybenzoate
Materials:
-
Methyl 3,4,5-trimethoxybenzoate
-
Zirconium tetrachloride (ZrCl₄)
-
Anisole
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction tube, combine Methyl 3,4,5-trimethoxybenzoate (1.0 eq), zirconium tetrachloride (2.0 eq), anisole (10 eq), and chloroform.[4]
-
Seal the tube and heat the mixture at 60°C for 12 hours.[4]
-
After cooling to room temperature, extract the mixture with ethyl acetate.[4]
-
Wash the organic layer with a saturated sodium chloride solution.[4]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
Purify the resulting crude product by column chromatography on silica gel to isolate this compound.[4]
Visualizations
Caption: A typical workflow for the Fischer Esterification synthesis of this compound.
Caption: A decision tree to troubleshoot low yield in the synthesis of this compound.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 3. US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methyl 3-hydroxy-4,5-dimethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 3-hydroxy-4,5-dimethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and what are the expected impurities?
This compound is commonly synthesized from gallic acid. The process typically involves two key steps:
-
Esterification: Gallic acid is reacted with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl gallate.
-
Selective Methylation: Methyl gallate is then selectively methylated at the 4- and 5-hydroxyl positions.
The most common impurities in the crude product mixture are:
-
Unreacted Starting Material: Methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate).
-
Over-methylated Byproduct: Methyl 3,4,5-trimethoxybenzoate.
-
Other Regioisomers: Other partially methylated isomers of methyl gallate.
-
Reagents and Solvents: Residual reagents from the methylation step (e.g., methylating agents, base) and solvents.
Q2: What are the recommended purification techniques for crude this compound?
The two primary purification techniques for this compound are:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. Silica (B1680970) gel is the most common stationary phase.
-
Recrystallization: This technique is useful for obtaining highly pure crystalline material, provided a suitable solvent system can be found.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process. It allows for the rapid identification of the components in a mixture. For phenolic compounds like this compound and its derivatives, a common mobile phase for TLC is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate). The spots can be visualized under UV light (254 nm).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Column Chromatography Troubleshooting
Q1: My compound is running with the solvent front on the TLC plate, even with a high percentage of non-polar solvent. What should I do?
This indicates that the mobile phase is too polar for your compound. You should decrease the polarity of the eluent.
-
Solution: Start with a less polar solvent system. For instance, if you are using a hexane:ethyl acetate (B1210297) system, increase the proportion of hexane. A starting point for developing a separation method could be a 9:1 or 8:2 hexane:ethyl acetate mixture.
Q2: All the spots are clustered at the baseline of the TLC plate. How can I improve the separation?
This suggests that the mobile phase is not polar enough to move the compounds up the plate.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane:ethyl acetate system, this means increasing the proportion of ethyl acetate. You can try gradients, starting with a low polarity eluent and gradually increasing the polarity to elute the more polar components.
Q3: The separation between my desired product and an impurity is very poor. What can I do to improve the resolution?
Poor resolution can be addressed by several strategies:
-
Optimize the Solvent System: Fine-tune the solvent ratio. Sometimes, the addition of a small amount of a third solvent with a different polarity (e.g., a few drops of methanol or triethylamine (B128534) in your mobile phase) can significantly improve separation.
-
Use a Different Solvent System: If optimizing the current system doesn't work, consider a different solvent combination, such as dichloromethane:ethyl acetate.
-
Column Parameters: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve separation.
-
Sample Loading: Ensure you are not overloading the column, as this can lead to band broadening and poor separation.
Recrystallization Troubleshooting
Q1: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.
-
Solvent Choice: You may need to use a lower-boiling point solvent or a solvent mixture. If using a solvent pair, ensure the second solvent (the one in which the compound is less soluble) is added slowly at the boiling point of the mixture until the solution is just cloudy, then add a drop or two of the first solvent to clarify.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent level can induce crystallization.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.
-
Q2: I am getting very low recovery after recrystallization. What are the possible reasons?
Low recovery can be due to several factors:
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Using too much solvent: This will keep more of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature crystallization: If the compound crystallizes in the funnel during filtration, you will lose product. Use a pre-heated funnel and filter the hot solution quickly.
-
Washing with the wrong solvent: Washing the crystals with the recrystallization solvent will dissolve some of your product. Wash the crystals with a small amount of a cold solvent in which your compound is poorly soluble.
Experimental Protocols
Column Chromatography
This protocol is a general guideline. The optimal conditions should be determined by TLC analysis first.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimum amount of the column eluent or a more polar solvent that will be used in the gradient.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder is then carefully added to the top of the column.
3. Elution:
-
Begin elution with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent to separate the components. A common gradient for separating methyl gallate derivatives is starting with a hexane-rich mobile phase and gradually increasing the proportion of ethyl acetate.
4. Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of Hexane and Ethyl Acetate is a good starting point. Dichloromethane and Ethyl Acetate can also be effective. |
| Example Gradient | Start with 95:5 Hexane:Ethyl Acetate and gradually increase to 70:30 Hexane:Ethyl Acetate. |
Recrystallization
1. Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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A common solvent system for similar phenolic compounds is a mixture of a soluble solvent like ethyl acetate and a non-soluble solvent like petroleum ether or hexane.
2. Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to dissolve the solid.
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If using a solvent pair, slowly add the second, less polar solvent (e.g., hexane) to the hot solution until a slight cloudiness persists. Add a few drops of the first solvent to redissolve the precipitate.
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Allow the solution to cool slowly to room temperature.
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Cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent (the one in which the compound is less soluble).
-
Dry the crystals in a vacuum oven.
Visualization
Purification Workflow
Caption: Workflow for the purification of crude this compound.
Technical Support Center: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
Troubleshooting Guides
The synthesis of this compound, often commencing from gallic acid, involves a delicate balance of esterification and selective methylation. The formation of side products is a common challenge. This guide addresses specific issues you might encounter during your experiments.
Problem 1: Low yield of the desired product and a complex mixture of methylated species.
Possible Cause: Non-selective methylation of the hydroxyl groups on the gallic acid backbone. The hydroxyl groups at positions 3, 4, and 5 have similar reactivity, leading to a mixture of mono-, di-, and tri-methylated products.
Solutions:
-
Regioselective Methylation using Protecting Groups: The vicinal hydroxyl groups at positions 4 and 5 can be selectively protected, leaving the 3-hydroxyl group available for methylation. A common method involves the use of borax (B76245) (sodium borate) to form a temporary cyclic borate (B1201080) ester with the 4- and 5-hydroxyl groups.
-
Experimental Protocol: Selective Methylation of Methyl Gallate using Borax
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Dissolve methyl gallate in an aqueous solution of borax (e.g., 5%).
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Add the methylating agent (e.g., dimethyl sulfate) and a base (e.g., sodium hydroxide (B78521) solution) dropwise and simultaneously to the stirred solution at room temperature over several hours.
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After the reaction is complete (monitor by TLC), acidify the solution to hydrolyze the borate ester.
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Extract the product mixture with an organic solvent (e.g., ethyl acetate).
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Purify the desired product from the side products using column chromatography.
-
-
-
Careful Control of Stoichiometry: Using a precise stoichiometry of the methylating agent can favor mono-methylation. However, this often leads to a mixture of unreacted starting material and various methylated products, requiring careful purification.
Logical Relationship for Selective Methylation
Caption: Workflow for regioselective synthesis.
Problem 2: Presence of significant amounts of fully methylated product (Methyl 3,4,5-trimethoxybenzoate).
Possible Cause: Excess of methylating agent or prolonged reaction time, leading to the methylation of all three hydroxyl groups.
Solutions:
-
Reduce the equivalents of the methylating agent. Start with a stoichiometric amount or even a slight sub-stoichiometric amount relative to the hydroxyl group to be methylated.
-
Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the desired product is the major component to prevent over-methylation.
-
Lower the reaction temperature. This can help to increase the selectivity of the methylation reaction.
Problem 3: Isolation of the isomeric side product, Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate).
Possible Cause: The starting gallic acid may contain syringic acid as an impurity, or rearrangement/demethylation-remethylation reactions may occur under certain conditions.
Solutions:
-
Ensure the purity of the starting material (gallic acid or methyl gallate). Analyze the starting material by HPLC or NMR before use.
-
Employ milder reaction conditions. Harsh acidic or basic conditions and high temperatures can promote side reactions.
-
Purification: Careful column chromatography can separate the desired product from its isomer. The polarity of the two isomers is slightly different, allowing for separation on silica (B1680970) gel.
Side Product Summary
The following table summarizes the common side products, their potential causes, and suggested analytical methods for their identification.
| Side Product | Structure | Potential Cause | Suggested Analytical Method |
| Unreacted Starting Material | |||
| Gallic Acid | 3,4,5-Trihydroxybenzoic acid | Incomplete esterification or methylation. | HPLC, TLC |
| Methyl Gallate | Methyl 3,4,5-trihydroxybenzoate | Incomplete methylation. | HPLC, TLC, NMR |
| Partially Methylated Isomers | |||
| Methyl 3,4-dihydroxy-5-methoxybenzoate | Non-selective methylation. | HPLC, LC-MS, NMR | |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | Non-selective methylation. | HPLC, LC-MS, NMR | |
| Over-Methylated Product | |||
| Methyl 3,4,5-trimethoxybenzoate | Excess methylating agent, prolonged reaction time. | HPLC, GC-MS, NMR | |
| Isomeric Product | |||
| Methyl 4-hydroxy-3,5-dimethoxybenzoate | Impure starting material, side reactions. | HPLC, LC-MS, NMR | |
| Unesterified Methylated Acids | |||
| 3-Hydroxy-4,5-dimethoxybenzoic acid | Incomplete esterification. | HPLC, LC-MS | |
| 3,4,5-Trimethoxybenzoic acid | Incomplete esterification of fully methylated acid. | HPLC, LC-MS |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield of this compound?
A1: The most critical factor is achieving regioselective methylation of the hydroxyl group at the 3-position. Without proper control, a mixture of partially and fully methylated products is inevitable, significantly lowering the yield of the desired compound. The use of protecting groups, such as borax, is a key strategy to enhance selectivity.
Q2: How can I distinguish between the desired product (this compound) and its common isomers by analytical methods?
A2:
-
High-Performance Liquid Chromatography (HPLC): Due to differences in polarity, isomers can often be separated by reverse-phase HPLC. The retention times will be distinct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the aromatic protons and the methoxy (B1213986) groups will be different for each isomer, providing a unique fingerprint.
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring and the methoxy groups will also be distinct for each isomer.
-
-
Mass Spectrometry (MS): While the isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS/MS might differ, aiding in their identification.
Q3: What are the common methylating agents used in this synthesis, and what are their pros and cons?
A3:
| Methylating Agent | Pros | Cons |
| Dimethyl Sulfate (DMS) | Highly reactive, effective. | Highly toxic and carcinogenic, requires careful handling. |
| Diazomethane | Reacts cleanly with minimal byproducts. | Highly toxic, explosive, and must be prepared in situ. |
| Methyl Iodide (MeI) | Good reactivity. | Toxic, can lead to over-methylation. |
| Dimethyl Carbonate (DMC) | "Green" methylating agent, less toxic. | Less reactive, often requires higher temperatures and pressures. |
Q4: My reaction seems to have stalled with a mixture of starting material and mono-methylated products. What should I do?
A4: This indicates that the reaction conditions may not be optimal for driving the reaction to completion. You could try:
-
Increasing the reaction time.
-
Slightly increasing the temperature.
-
Adding a small additional portion of the methylating agent and base. However, be cautious as these changes can also increase the formation of di- and tri-methylated side products. It is crucial to monitor the reaction progress by TLC or HPLC to find the optimal point to stop the reaction.
Q5: What is a suitable purification strategy for isolating this compound from the reaction mixture?
A5: Column chromatography on silica gel is the most common and effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane, can be used to separate the components. The order of elution is typically from the least polar (fully methylated product) to the most polar (unreacted gallic acid).
Purification Workflow
Caption: Typical elution order in column chromatography.
stability of Methyl 3-hydroxy-4,5-dimethoxybenzoate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 3-hydroxy-4,5-dimethoxybenzoate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 4°C under a nitrogen atmosphere. If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), also under a nitrogen atmosphere to prevent oxidation.[1]
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively documented, phenolic compounds, in general, can be susceptible to photodegradation. Therefore, it is recommended to protect the compound and its solutions from light by using amber vials or by wrapping the containers in aluminum foil.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: As a phenolic ester, this compound is susceptible to hydrolysis, particularly under alkaline conditions. The ester bond can be cleaved, leading to the formation of 3-hydroxy-4,5-dimethoxybenzoic acid and methanol (B129727). The rate of hydrolysis is generally faster at higher pH values. In acidic conditions, hydrolysis can also occur, though typically at a slower rate than in basic conditions.
Q4: What are the likely degradation products of this compound?
A4: Under forced degradation conditions, the primary degradation products are expected to be:
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Hydrolysis: 3-hydroxy-4,5-dimethoxybenzoic acid and methanol.
-
Oxidation: Oxidized derivatives of the aromatic ring. Phenolic compounds are known to be susceptible to oxidation.
-
Photodegradation: Complex mixtures of degradation products may form upon exposure to UV or visible light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or activity over time. | Inappropriate storage conditions (e.g., exposure to air, light, or elevated temperatures). | Store the compound at 4°C under nitrogen. For solutions, store at -80°C or -20°C. Always protect from light. |
| Unexpected peaks in HPLC analysis. | Degradation of the compound due to pH instability in the sample matrix or mobile phase. | Ensure the pH of your sample preparation and mobile phase is compatible with the compound's stability. Analyze samples promptly after preparation. |
| Discoloration of the solid compound or solution. | Oxidation of the phenolic group. | Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound from the solution. | Use freshly opened, anhydrous solvents for preparing solutions.[1] Ensure complete dissolution using sonication if necessary and check for any precipitation before use. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 6 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 6 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% v/v hydrogen peroxide (H₂O₂).
-
Keep the solution in the dark at room temperature for 6 hours.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60°C for 6 hours.
-
Dissolve the heat-treated solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (200 watt hours/square meter) and subsequently to cool fluorescent light (1.2 million lux hours).
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 271 nm).
-
Injection Volume: 10-20 µL.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected stability profile of this compound under various stress conditions. Actual results may vary based on specific experimental parameters.
Table 1: Stability under Hydrolytic Conditions
| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Product |
| 0.1 N HCl | 6 | 60 | 5-10% | 3-hydroxy-4,5-dimethoxybenzoic acid |
| 0.1 N NaOH | 6 | Room Temp | 20-30% | 3-hydroxy-4,5-dimethoxybenzoic acid |
| Neutral (Water) | 6 | 60 | < 5% | - |
Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions
| Condition | Duration | % Degradation (Hypothetical) | Observations |
| 6% H₂O₂ | 6 hours | 15-25% | Formation of several minor peaks in HPLC |
| Dry Heat | 6 hours (60°C) | < 5% | No significant change |
| Photolytic (UV/Vis) | - | 10-20% | Possible discoloration of the solution |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Regioselective Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
Troubleshooting Guide
This guide addresses common experimental challenges in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary starting material, gallic acid or its simple esters, is sensitive to oxidation, which can lead to degradation and the formation of complex side products.[1] Additionally, incomplete reactions or inefficient purification methods can contribute to reduced yields.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure your reaction is running under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic hydroxyl groups.[2]
-
Reagent Purity: Use freshly purified solvents and reagents. Moisture can interfere with many of the reactions involved, particularly those using acid catalysts or protecting groups.
-
Catalyst Choice and Concentration: For esterification of gallic acid, sulfuric acid is a common catalyst.[1] The concentration should be optimized; too little may result in an incomplete reaction, while too much can promote side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC). Prolonged reaction times or excessively high temperatures can lead to decomposition of the starting material and product.
-
Purification Method: Column chromatography and recrystallization are common purification methods.[3] Ensure the chosen solvent system for chromatography provides good separation of your target compound from impurities. For recrystallization, select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Q2: I am observing poor regioselectivity in the methylation step, resulting in a mixture of methylated isomers. How can I achieve the desired 4,5-dimethoxy substitution?
A2: Achieving high regioselectivity is a significant challenge due to the similar reactivity of the three hydroxyl groups on the gallic acid backbone.[2] Direct methylation of methyl gallate will likely result in a mixture of products. A protection-deprotection strategy is often necessary to ensure the correct substitution pattern.
Troubleshooting Steps:
-
Implement a Protecting Group Strategy: To selectively methylate the 4- and 5-hydroxyl groups, the 3-hydroxyl group must be differentiated. This can be achieved by first protecting the 4- and 5-hydroxyl groups, methylating the 3-hydroxyl group, deprotecting, and then methylating the 4- and 5-positions. Alternatively, and more directly for the target molecule, one could selectively protect the 3-hydroxyl group. However, selective protection of the 4-hydroxy group of methyl gallate has been reported, which could be a key step in a multi-step synthesis to differentiate the hydroxyl groups.[2][4]
-
Choice of Methylating Agent: Dimethyl sulfate (B86663) (DMS) and methyl iodide are common methylating agents. The choice of base and solvent can influence the regioselectivity. For instance, using a bulky base might favor methylation at the less sterically hindered positions.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the methylating agent can sometimes provide a degree of selectivity, although this is often not sufficient for high purity of a single isomer.
Q3: My final product is contaminated with starting material (methyl gallate) and other side products. What are the best purification strategies?
A3: The presence of starting material and side products is a common issue, especially when dealing with multi-step syntheses or reactions with incomplete conversion.
Troubleshooting Steps:
-
Optimize Reaction Monitoring: Use TLC to monitor the reaction until the starting material is completely consumed. If the reaction stalls, consider adding more reagent or extending the reaction time, while being mindful of potential product degradation.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities.[3] A gradient elution of solvents (e.g., hexane (B92381) and ethyl acetate) can be used to separate the non-polar fully methylated product, the desired mono-hydroxy product, and the more polar di- and tri-hydroxy starting materials.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities. The choice of solvent is critical for successful recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common and readily available starting material is gallic acid (3,4,5-trihydroxybenzoic acid) or its methyl ester, methyl gallate.[1] Synthesis often begins with the esterification of gallic acid to methyl gallate, followed by selective methylation of the hydroxyl groups.
Q2: Why is regioselectivity a major challenge in the synthesis of this molecule?
A2: The core challenge lies in the similar chemical reactivity of the three phenolic hydroxyl groups on the gallic acid scaffold.[2] Without the use of protecting groups, it is difficult to direct reagents to react at specific hydroxyl positions, leading to the formation of a mixture of isomers.
Q3: What are some common protecting groups used in gallic acid chemistry?
A3: To achieve regioselectivity, various protecting groups can be employed for the hydroxyl groups. Common examples include benzyl (B1604629) ethers, which can be removed by hydrogenolysis, and silyl (B83357) ethers (e.g., TBDMS), which offer varying degrees of stability and can be removed with fluoride (B91410) ions.[5][6] Acetyl groups can also be used, though they are more labile.[7] The choice of protecting group depends on the specific reaction conditions of the subsequent steps.
Q4: Can the esterification and methylation be performed in a single step?
A4: A one-pot reaction for both esterification and methylation of gallic acid has been described using reagents like dimethyl carbonate (DMC) under pressure or with a phase-transfer catalyst. Another approach involves using methyl chloride gas in DMF with potassium carbonate as a base.[8] These methods can simplify the process but may require specific equipment and careful optimization to achieve good yields and the desired product.
Q5: Are there any green or more environmentally friendly approaches to this synthesis?
A5: Yes, there is growing interest in greener synthetic methods. The use of dimethyl carbonate (DMC) as a methylating agent is considered a more environmentally friendly alternative to toxic reagents like dimethyl sulfate.[9] Additionally, enzymatic esterification methods are being explored as a selective and green alternative to traditional acid catalysis.[10]
Quantitative Data Summary
The following table summarizes reported yields for relevant reactions in the synthesis of gallic acid derivatives. This data can serve as a benchmark for your own experiments.
| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Esterification | Gallic Acid | Methanol, Sulfuric Acid (catalyst) | Methyl Gallate | 78 | [1] |
| Alkylation | Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K2CO3, DMF, 70°C | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7 | [11] |
| O-methylation and Esterification | Gallic Acid | Dimethyl carbonate, K2CO3, TBAB, 120°C (pressure flask) | Methyl 3,4,5-trimethoxybenzoate (B1228286) | Not specified | |
| Transesterification | Gallic Acid | Dimethyl carbonate, Cu-mordenite (catalyst), 100°C, 0.5 MPa | Methyl Gallate | >98 | [9] |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the regioselective synthesis of this compound.
Caption: Troubleshooting workflow for synthesis challenges.
References
- 1. ppublishing.org [ppublishing.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Protective Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 9. CN103709039B - Method for synthesizing methyl (ethyl) gallate through catalysis of Cu-mordenite - Google Patents [patents.google.com]
- 10. Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Presence of Starting Material (Gallic Acid) in the Final Product
-
Symptom: The final product shows a higher polarity spot on a Thin Layer Chromatography (TLC) plate compared to the main product spot. NMR analysis may show a broad singlet corresponding to a carboxylic acid proton.
-
Cause: Incomplete esterification of gallic acid.
-
Resolution:
-
Reaction Optimization: Increase the reaction time or the amount of methanol (B129727) and acid catalyst (e.g., sulfuric acid) to drive the Fischer esterification to completion.
-
Purification:
-
Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic gallic acid.
-
Column Chromatography: Use a silica (B1680970) gel column with a non-polar eluent system (e.g., hexane (B92381):ethyl acetate) to separate the less polar product from the highly polar gallic acid.
-
-
Issue 2: Presence of Partially Methylated Intermediates
-
Symptom: Multiple spots are observed on the TLC plate with polarities between the starting material and the desired product. HPLC analysis shows multiple peaks close to the main product peak. ¹H NMR may show multiple methoxy (B1213986) signals or aromatic protons corresponding to different isomers.
-
Cause: Incomplete methylation of the hydroxyl groups of gallic acid or its methyl ester.
-
Resolution:
-
Reaction Optimization: Ensure the use of a sufficient amount of the methylating agent (e.g., dimethyl sulfate) and base (e.g., potassium carbonate). The reaction temperature and time may also need to be optimized.
-
Purification:
-
Column Chromatography: This is the most effective method for separating isomers with slight polarity differences. A gradient elution with a hexane:ethyl acetate (B1210297) solvent system on a silica gel column is recommended.
-
Recrystallization: If the impurities are present in small amounts, recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/water, or toluene) can be effective.
-
-
Issue 3: Product is a Dark-Colored Oil or Solid
-
Symptom: The isolated product is not a white or off-white solid as expected.
-
Cause:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can form colored impurities.
-
Degradation: High reaction temperatures or prolonged reaction times can lead to the degradation of the product.
-
-
Resolution:
-
Reaction Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessive heat and monitor the reaction progress closely to prevent degradation.
-
Purification:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter through celite to remove the colored impurities.
-
Recrystallization: This can help to remove colored impurities that are less soluble in the chosen solvent system at low temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities can include residual starting materials like gallic acid, partially methylated derivatives (e.g., methyl gallate, syringic acid methyl ester), and byproducts from the synthetic process. The specific impurities and their levels can vary between suppliers.
Q2: How can I assess the purity of my this compound sample?
A2: The purity can be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in a sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the relative amounts of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities by comparing the spectra to known standards.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
Q3: What is a suitable solvent for recrystallizing this compound?
A3: A mixture of a solvent in which the compound is soluble at high temperatures and sparingly soluble at low temperatures is ideal. Common solvent systems include methanol/water, ethanol/water, or toluene. The optimal solvent system should be determined experimentally on a small scale.
Q4: My column chromatography is not giving good separation. What can I do?
A4: If you are experiencing poor separation, consider the following:
-
Solvent System: Optimize the polarity of your eluent. A common starting point for silica gel chromatography is a mixture of hexane and ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling.
-
Sample Loading: Do not overload the column. A general guideline is to use a 1:30 to 1:100 ratio of crude sample to silica gel by weight.
-
Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased, can often provide better separation than an isocratic elution (constant solvent composition).
Data Presentation
Table 1: Typical Purity of this compound After Different Purification Methods
| Purification Method | Typical Purity (%) | Advantages | Disadvantages |
| Single Recrystallization | 95 - 98 | Simple, cost-effective | May not remove impurities with similar solubility |
| Column Chromatography | > 99 | High purity achievable, good for separating isomers | More time-consuming and requires more solvent |
| Preparative HPLC | > 99.5 | Highest purity, precise separation | Expensive, not suitable for large quantities |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., methanol or ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: HPLC Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.
Caption: Logical relationship for troubleshooting common impurities in this compound samples.
troubleshooting HPLC separation of Methyl 3-hydroxy-4,5-dimethoxybenzoate isomers
This technical support center provides troubleshooting guidance for the HPLC separation of Methyl 3-hydroxy-4,5-dimethoxybenzoate and its positional isomers. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor resolution or complete co-elution of my this compound isomers. What is the most common cause and how can I fix it?
Poor resolution between positional isomers is a common challenge due to their very similar physical properties.[1] The primary cause is often a lack of selectivity in the chromatographic system.
Solutions:
-
Optimize Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or its ratio to the aqueous phase can alter selectivity. Switching from an isocratic method to a shallow gradient elution can significantly improve the separation of complex mixtures.[2]
-
Change Column Chemistry: If a standard C18 column is not providing adequate separation, consider a stationary phase with different retention mechanisms. A phenyl-bonded phase, for instance, can offer alternative pi-pi interactions with the aromatic rings of the isomers, potentially enhancing resolution.[3][4]
-
Adjust Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds like phenols.[5] Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of the analytes to maintain a single, un-ionized form, leading to sharper peaks and more stable retention.[6]
-
Lower the Temperature: Reducing the column temperature can sometimes increase selectivity between closely eluting compounds, although it will also increase retention times and backpressure.
Q2: My analyte peaks are exhibiting significant tailing. What causes this for phenolic compounds and what are the solutions?
Peak tailing with phenolic compounds is frequently caused by secondary interactions between the acidic phenol (B47542) group and residual silanol (B1196071) groups on the silica-based stationary phase.[7][8] These interactions create multiple retention mechanisms, causing some analyte molecules to be retained longer, resulting in an asymmetrical peak.[8]
Solutions:
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of both the phenolic analytes and the surface silanol groups.[3] Adding an acidic modifier like 0.1% formic or acetic acid to the mobile phase to achieve a pH between 2.5 and 3.5 will protonate the silanol groups, minimizing unwanted interactions.[8][9]
-
Use a Modern, End-Capped Column: Select a high-purity, Type B silica (B1680970) column that has been thoroughly end-capped.[3] End-capping chemically deactivates most of the active silanol groups, significantly reducing the potential for secondary interactions.[3]
-
Increase Buffer Concentration: If operating at a mid-range pH, increasing the buffer concentration (e.g., 25-50 mM) can help mask the residual silanol sites and maintain a stable pH, improving peak shape.[10]
-
Reduce Sample Mass: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7] Try diluting your sample to see if the peak shape improves.[10]
Q3: Some or all of my peaks are splitting. How do I diagnose the cause?
Peak splitting can arise from several instrumental or chemical issues. The first step is to determine if all peaks or only specific peaks are affected.
-
If All Peaks are Split: This usually points to a problem before or at the column inlet.
-
Blocked Inlet Frit: Particulates from the sample or mobile phase may be clogging the column inlet frit, disrupting the flow path.[11]
-
Column Void: A void or channel in the stationary phase packing at the head of the column can cause the sample band to split.[10][11] This can result from pressure shocks or improper packing.
-
Solution: Reverse and flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from particulates.[3]
-
-
If Only Some Peaks are Split: This is more likely related to the sample or mobile phase conditions.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[12] Whenever possible, dissolve the sample in the initial mobile phase.
-
Co-eluting Peaks: The split peak may actually be two distinct, unresolved components.[11] Try reducing the injection volume to see if the peaks become more distinct, and then optimize the method to improve resolution.
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of an analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion. Adjust and buffer the mobile phase to be at least 1.5-2 pH units away from the analyte's pKa.[6]
-
Q4: My retention times are drifting or inconsistent between injections. What should I check?
Unstable retention times are typically a sign of an un-equilibrated or changing system.
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before each injection, especially when using a gradient.[13]
-
Mobile Phase Composition: Prepare fresh mobile phase daily, as volatile components can evaporate, changing the composition.[5] If using buffers, ensure they are fully dissolved and the pH is stable.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[13] Significant changes in ambient temperature can affect retention times.
-
Pump Issues or Leaks: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[13] Air bubbles in the pump can also cause flow rate fluctuations.[14]
Troubleshooting Guides
Table 1: Common HPLC Problems and Solutions for Benzoate Isomer Analysis
| Problem | Possible Cause | Recommended Solution(s) |
| Poor Resolution | Inadequate column selectivity. | Try a phenyl-hexyl or biphenyl (B1667301) column for alternative selectivity.[3][15] |
| Mobile phase is not optimized. | Implement a shallow gradient; test both acetonitrile and methanol (B129727) as the organic modifier. | |
| Peak Tailing | Secondary interactions with silanols. | Lower mobile phase pH to ~2.5-3.5 with 0.1% formic acid.[3] |
| Column overload. | Reduce injection volume or sample concentration.[7] | |
| Extra-column volume. | Use tubing with a smaller internal diameter (e.g., 0.12 mm) and minimize its length.[7] | |
| Peak Splitting | Column inlet frit is blocked. | Replace the frit or reverse-flush the column (check manufacturer's guidelines).[11] |
| Sample solvent is too strong. | Dissolve the sample in the initial mobile phase. | |
| Unstable Baseline | Contaminated mobile phase. | Use high-purity HPLC-grade solvents and prepare fresh mobile phase.[14] |
| Air bubbles in the system. | Degas the mobile phase and purge the pump.[14] | |
| Temperature fluctuations. | Use a column oven for stable temperature control.[14] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Separation of Methyl Hydroxy-Dimethoxybenzoate Isomers
This method provides a starting point for separating positional isomers of this compound.
-
Instrumentation & Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV detector.
-
Primary Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Alternative Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm particle size.
-
-
Reagents and Mobile Phase:
-
Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Sample Solvent: 50:50 (v/v) Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: 254 nm
-
Gradient Program: See Table 2.
-
Table 2: Example Gradient Elution Program
| Time (minutes) | % Solvent A (Aqueous) | % Solvent B (Organic) |
| 0.0 | 90% | 10% |
| 10.0 | 60% | 40% |
| 12.0 | 10% | 90% |
| 14.0 | 10% | 90% |
| 14.1 | 90% | 10% |
| 17.0 | 90% | 10% |
-
Sample Preparation:
-
Prepare a stock solution of the isomer standards at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 10 µg/mL using the sample solvent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
Visualized Workflows
Caption: General troubleshooting workflow for HPLC analysis.
Caption: Decision logic for troubleshooting peak tailing.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nacalai.com [nacalai.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. tandfonline.com [tandfonline.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. support.waters.com [support.waters.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. separation of positional isomers - Chromatography Forum [chromforum.org]
Technical Support Center: Degradation of Methyl 3-hydroxy-4,5-dimethoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of gallic acid.[1][2][3] It is a compound that has shown antimicrobial and antioxidant properties.[1][2][3]
Q2: Are there any known microbial degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the available literature, based on its structure as a substituted benzoate, its degradation is expected to follow established pathways for similar aromatic compounds.[4][5] These pathways typically involve initial enzymatic modifications of the substituent groups followed by cleavage of the aromatic ring.
Q3: What are the likely initial steps in the microbial degradation of this compound?
A3: The initial steps in the degradation of this compound are hypothesized to be:
-
Ester Hydrolysis: The methyl ester group is likely hydrolyzed by an esterase to yield 3-hydroxy-4,5-dimethoxybenzoic acid and methanol (B129727).
-
O-Demethylation: One or both of the methoxy (B1213986) groups are likely removed by monooxygenase enzymes to form dihydroxy or trihydroxybenzoic acid derivatives, such as protocatechuic acid or gallic acid. The degradation of similar methoxylated aromatic compounds, like 3,4,5-trimethoxycinnamic acid, involves such demethylation steps.[6][7]
Q4: What are the key enzymes involved in the degradation of aromatic compounds like this?
A4: Key enzymes in the degradation of aromatic compounds include:
-
Esterases: To hydrolyze ester linkages.
-
Monooxygenases and Dioxygenases: To hydroxylate the aromatic ring and cleave O-methyl groups.[6][7]
-
Dioxygenases: To cleave the aromatic ring, a critical step in breaking down the core structure.[8][9][10]
Q5: How can I identify the degradation products?
A5: Degradation products can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.[11][12] These methods allow for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation of the compound is observed. | The selected microorganism or enzyme is not capable of degrading the substrate. | - Screen different microbial strains known for degrading aromatic compounds. - Optimize culture conditions (pH, temperature, aeration) for microbial growth and enzyme activity.[8] - Consider using a microbial consortium. |
| The compound is toxic to the microorganism at the tested concentration. | - Perform a toxicity assay to determine the optimal substrate concentration. - Start with a lower concentration of the compound.[8] | |
| Unexpected peaks appear in HPLC or GC-MS analysis. | These could be intermediate degradation products or byproducts of abiotic degradation. | - Perform a forced degradation study (e.g., acid/base hydrolysis, oxidation) to identify potential degradation products.[13] - Run a sterile control (no inoculum) to check for abiotic degradation.[14] |
| The degradation rate is very slow. | Suboptimal experimental conditions. | - Optimize parameters such as pH, temperature, and nutrient availability.[8] - Ensure sufficient oxygen supply for aerobic degradation pathways. |
| The enzyme(s) responsible for degradation have low activity. | - Consider inducing enzyme production by pre-exposing the microorganisms to the substrate or a structurally similar compound. | |
| Difficulty in identifying intermediate metabolites. | The intermediates are transient and do not accumulate to detectable levels. | - Collect samples at earlier time points during the degradation experiment. - Use more sensitive analytical techniques or increase the sample concentration. |
Experimental Protocols
Protocol 1: Microbial Enrichment and Isolation of Degrading Strains
Objective: To isolate microorganisms capable of degrading this compound from environmental samples.
Materials:
-
Environmental sample (e.g., soil, water from a contaminated site)
-
Mineral Salts Medium (MSM)
-
This compound
-
Petri dishes
-
Incubator shaker
Procedure:
-
Prepare a Mineral Salts Medium (MSM) with this compound as the sole carbon source.
-
Inoculate the MSM with the environmental sample.
-
Incubate the culture in a shaker at an appropriate temperature (e.g., 30°C).
-
After a period of growth (indicated by turbidity), transfer a small aliquot to fresh MSM. Repeat this enrichment process several times.
-
Plate the enriched culture onto MSM agar (B569324) plates containing this compound to isolate individual colonies.
-
Test pure cultures for their ability to degrade the target compound in liquid MSM.
Protocol 2: Biodegradation Assay
Objective: To quantify the degradation of this compound by an isolated microbial strain.
Materials:
-
Isolated microbial strain
-
MSM broth
-
This compound
-
Sterile flasks
-
Incubator shaker
-
HPLC or GC-MS for analysis
Procedure:
-
Grow a pre-culture of the isolated strain in a nutrient-rich medium.
-
Harvest and wash the cells, then resuspend them in MSM.
-
Set up triplicate flasks containing MSM and a known concentration of this compound.
-
Inoculate the flasks with the washed microbial suspension.
-
Include a sterile control flask (no inoculum) to monitor for abiotic degradation.[14]
-
Incubate the flasks on a rotary shaker.
-
Collect samples at regular intervals.
-
Extract the remaining substrate and any metabolites from the samples.
-
Analyze the samples by HPLC or GC-MS to determine the concentration of the parent compound and identify degradation products.[11]
Data Presentation
Table 1: Quantitative Analysis of this compound Degradation
| Microbial Strain | Incubation Time (hours) | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Efficiency (%) | Identified Metabolites |
| Example: Strain A | 24 | 100 | 50 | 50 | 3-hydroxy-4,5-dimethoxybenzoic acid |
| 48 | 100 | 20 | 80 | 3-hydroxy-4,5-dimethoxybenzoic acid, Protocatechuic acid | |
| Example: Strain B | 24 | 100 | 80 | 20 | 3-hydroxy-4,5-dimethoxybenzoic acid |
| 48 | 100 | 60 | 40 | 3-hydroxy-4,5-dimethoxybenzoic acid |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: General experimental workflow for studying microbial degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antioxidant | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bacterial degradation of m-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and cost-effective starting material is gallic acid. The synthesis typically involves the esterification of gallic acid to methyl gallate, followed by selective methylation of the hydroxyl groups. Another potential starting material is 3,4,5-trimethoxybenzoic acid, which would require selective demethylation.
Q2: What are the main challenges in scaling up the synthesis of this compound?
The primary challenge is the selective methylation of the two adjacent hydroxyl groups at positions 4 and 5 of methyl gallate, while leaving the hydroxyl group at position 3 unprotected. Controlling the reaction to prevent the formation of the fully methylated product (methyl 3,4,5-trimethoxybenzoate) and other isomers is critical for achieving high purity and yield.
Q3: What are the recommended "green" methylating agents for this synthesis?
Dimethyl carbonate (DMC) is a greener alternative to traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide, which are highly toxic. DMC is less hazardous and produces environmentally benign byproducts.
Q4: How can the progress of the reaction be monitored?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress at the laboratory scale. For larger scale production and for more precise analysis, High-Performance Liquid Chromatography (HPLC) is recommended to quantify the starting material, desired product, and any byproducts.
Q5: What are the typical methods for purifying the final product at a larger scale?
The most common purification method is recrystallization. Solvents such as methanol (B129727), ethanol, or mixtures with water are often effective. For higher purity requirements, column chromatography, including Medium Pressure Liquid Chromatography (MPLC), can be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. - Ensure the reaction temperature is maintained at the optimal level. - Check the quality and stoichiometry of the reagents. |
| Formation of byproducts | - Optimize the reaction conditions (temperature, reaction time, and catalyst) to favor the formation of the desired product. - See the section on "Controlling Selectivity" for strategies to minimize byproduct formation. |
| Product loss during workup and purification | - Optimize the extraction and recrystallization procedures to minimize loss. - Ensure the pH is carefully controlled during the workup to prevent degradation of the phenolic product. |
Issue 2: Poor Selectivity (Formation of multiple methylated products)
| Potential Cause | Troubleshooting Step |
| Over-methylation | - Carefully control the stoichiometry of the methylating agent. - Lower the reaction temperature to improve selectivity. - Consider using a milder methylating agent or a less reactive base. |
| Non-selective methylation | - Employ a protecting group strategy to block the hydroxyl group at the 3-position before methylation. A common approach for protecting vicinal diols is the use of borax, which can form a complex with the 4- and 5-hydroxyl groups, directing methylation to the 3-position. A subsequent deprotection and a second methylation step would then be required. |
| Isomer formation | - Analyze the product mixture by HPLC and NMR to identify the isomers. - Adjust the reaction conditions to favor the desired isomer. Purification by chromatography may be necessary to separate the isomers. |
Issue 3: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Residual starting material | - Ensure the reaction goes to completion. - Optimize the purification process (e.g., recrystallization solvent system, number of recrystallizations) to effectively remove the starting material. |
| Presence of byproducts | - Identify the byproducts using techniques like LC-MS and NMR. - Adjust the reaction conditions to minimize their formation. - Employ a suitable purification method (recrystallization or chromatography) to remove the impurities. |
| Solvent impurities | - Use high-purity solvents for both the reaction and the purification steps. - Ensure the final product is thoroughly dried to remove any residual solvent. |
Experimental Protocols
Method 1: Selective Methylation of Methyl Gallate using a Protecting Group Strategy
This method involves the protection of the 4,5-hydroxyl groups, followed by methylation of the 3-hydroxyl group, deprotection, and then methylation of the 4,5-hydroxyl groups.
Step 1: Esterification of Gallic Acid
-
Reaction: Gallic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid.
-
Procedure:
-
Suspend gallic acid in methanol.
-
Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl gallate.
-
Step 2: Protection of the 4,5-Hydroxyl Groups
-
Reaction: Methyl gallate is reacted with a suitable protecting group, such as acetone (B3395972) in the presence of an acid catalyst, to form an acetonide.
-
Procedure:
-
Dissolve methyl gallate in acetone.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected methyl gallate.
-
Step 3: Methylation of the 3-Hydroxyl Group
-
Reaction: The protected methyl gallate is reacted with a methylating agent, such as dimethyl carbonate (DMC), in the presence of a base.
-
Procedure:
-
Dissolve the protected methyl gallate in a suitable solvent like DMF.
-
Add a base, such as potassium carbonate.
-
Add dimethyl carbonate.
-
Heat the reaction mixture to 80-100 °C for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, add water, and extract the product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to get the 3-O-methylated product.
-
Step 4: Deprotection
-
Reaction: The protecting group is removed under acidic conditions.
-
Procedure:
-
Dissolve the methylated product in a mixture of methanol and water.
-
Add a catalytic amount of a strong acid, like hydrochloric acid.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product.
-
Step 5: Methylation of the 4,5-Hydroxyl Groups
-
Reaction: The resulting methyl 3-methoxy-4,5-dihydroxybenzoate is methylated again using controlled conditions to obtain the final product.
-
Procedure:
-
Dissolve the dihydroxy compound in a suitable solvent.
-
Add a base and two equivalents of a methylating agent.
-
Control the reaction temperature and time carefully to favor di-methylation.
-
Work up the reaction as described in previous methylation steps.
-
Purify the final product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Methylation of Phenolic Hydroxyl Groups
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Selectivity |
| Dimethyl Sulfate | K₂CO₃ | Acetone | 50-60 | 4-8 | Moderate to Good |
| Methyl Iodide | K₂CO₃ | DMF | 25-50 | 6-12 | Moderate |
| Dimethyl Carbonate | K₂CO₃ | DMF | 80-120 | 8-16 | Good to Excellent |
| Diazomethane | - | Ether | 0-25 | 1-2 | Excellent (Lab scale only) |
Table 2: Typical Yields and Purity at Different Stages of Synthesis
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| Esterification | Methyl Gallate | 90-95 | >98 |
| Protection | Protected Methyl Gallate | 85-90 | >97 |
| First Methylation | 3-O-methylated intermediate | 70-80 | >95 |
| Deprotection | Methyl 3-methoxy-4,5-dihydroxybenzoate | 90-95 | >98 |
| Second Methylation | This compound | 60-70 | >99 (after purification) |
Visualizations
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of Methyl 3-hydroxy-4,5-dimethoxybenzoate against other structurally related phenolic compounds, namely gallic acid, syringic acid, vanillic acid, and protocatechuic acid. The information presented herein is curated from various scientific sources to aid in the objective assessment of these compounds for potential therapeutic and industrial applications.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of phenolic compounds is commonly evaluated through their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity, representing the concentration of a compound required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the IC50 values for this compound and other selected phenolic compounds from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as solvent, pH, and reaction time can vary between studies, influencing the results. For a definitive comparison, these compounds should be evaluated concurrently under identical experimental protocols.
| Compound | Chemical Structure | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Not Available | Not Available | |
| Gallic Acid | 4.05[1] | 2.93[1] | |
| Syringic Acid | 9.8[2] | Not Available | |
| Vanillic Acid | >100[3] | 47.4 (mg/mL)[1] | |
| Protocatechuic Acid | 14.43 (mg GAE/g DW)[4] | Not Available | |
| Trolox (Standard) | 30.12[1] | 18.2[1] | |
| Ascorbic Acid (Standard) | 24.42[1] | 15.6[1] |
Note: "Not Available" indicates that specific, directly comparable IC50 data for this compound from a side-by-side study with the other listed compounds was not found in the reviewed literature. Gallic acid and its derivatives are recognized for their antioxidant properties.[5][6][7] The antioxidant activity of these compounds is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of antioxidant activity assays. The following are generalized protocols for the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.
Workflow for DPPH Assay
Caption: A generalized workflow for the DPPH radical scavenging assay.
Calculation of Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the test compound).
-
Asample is the absorbance of the test sample (DPPH solution with the test compound).
The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at approximately 734 nm.
Workflow for ABTS Assay
Caption: A generalized workflow for the ABTS radical scavenging assay.
Calculation of Scavenging Activity:
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the plot of scavenging percentage against the antioxidant concentration.
Cellular Antioxidant Mechanisms: The Keap1-Nrf2 Signaling Pathway
Phenolic compounds exert their antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant defense systems. A key signaling pathway involved in this process is the Keap1-Nrf2 pathway.[8][[“]][10]
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][11] In the presence of oxidative stress or electrophilic compounds, including many phenolic antioxidants, Keap1 undergoes a conformational change, leading to the release of Nrf2.[8] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[8][11] This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[8][[“]]
The Keap1-Nrf2 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Structure–activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives | Semantic Scholar [semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of Methyl 3-hydroxy-4,5-dimethoxybenzoate and its Parent Compound, 3-hydroxy-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of Methyl 3-hydroxy-4,5-dimethoxybenzoate and its parent compound, 3-hydroxy-4,5-dimethoxybenzoic acid. Both are gallic acid derivatives and have garnered interest for their potential therapeutic properties.[1][2][3] This document summarizes available experimental data on their antioxidant, antimicrobial, and anti-inflammatory activities, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways.
Executive Summary
While both this compound and 3-hydroxy-4,5-dimethoxybenzoic acid exhibit promising biological activities, a direct comparative study with quantitative data for the methyl ester is not extensively available in the current literature. The parent compound, 3-hydroxy-4,5-dimethoxybenzoic acid, has demonstrated quantifiable antioxidant and antimicrobial properties. Information regarding the methyl ester is more descriptive, indicating its potential in these areas. This guide compiles the existing data to facilitate a preliminary comparison and guide future research.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of 3-hydroxy-4,5-dimethoxybenzoic acid. At present, directly comparable quantitative data for this compound is limited in published research.
Table 1: Antioxidant Activity of 3-hydroxy-4,5-dimethoxybenzoic acid
| Compound | Assay | EC50 (µg/mL) |
| 3-hydroxy-4,5-dimethoxybenzoic acid | DPPH Radical Scavenging | 26.2 |
Table 2: Antimicrobial Activity of 3-hydroxy-4,5-dimethoxybenzoic acid
| Compound | Microorganism | MIC (µg/mL) |
| 3-hydroxy-4,5-dimethoxybenzoic acid | Staphylococcus aureus (MRSA3) | >256 |
| Staphylococcus aureus (MRSA4) | >256 | |
| Staphylococcus aureus (MSSA1) | >256 | |
| Candida albicans | >256 | |
| Cryptococcus neoformans | 256 | |
| Candida tropicalis | 256 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus; MSSA: Methicillin-susceptible Staphylococcus aureus.
Biological Efficacy Comparison
Antioxidant Activity
Phenolic compounds exert their antioxidant effects by donating a hydrogen atom or an electron to neutralize free radicals.[4][5] The antioxidant potential of hydroxybenzoic acids is often correlated with the number and position of hydroxyl groups on the aromatic ring.
3-hydroxy-4,5-dimethoxybenzoic acid has a reported EC50 value of 26.2 µg/mL in the DPPH radical scavenging assay, indicating its capacity to neutralize free radicals.
Antimicrobial Activity
3-hydroxy-4,5-dimethoxybenzoic acid has been tested against a panel of bacteria and fungi, showing moderate to low activity with MIC values generally at or above 256 µg/mL.
This compound is reported to exhibit "obvious antimicrobial activities".[1][2][3] Without specific MIC values, a direct comparison of its antimicrobial spectrum and potency with its parent compound is not currently possible.
Anti-inflammatory Activity
The anti-inflammatory properties of phenolic acids are often linked to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[6][7]
While general anti-inflammatory effects have been attributed to hydroxybenzoic acids, specific in vitro or in vivo data comparing the anti-inflammatory efficacy of this compound and 3-hydroxy-4,5-dimethoxybenzoic acid is not available in the reviewed literature. Gallic acid, a related compound, has been shown to inhibit the NF-κB pathway.[8]
Signaling Pathways
Antioxidant Mechanism of Phenolic Compounds
The antioxidant activity of phenolic compounds like 3-hydroxy-4,5-dimethoxybenzoic acid is primarily due to their ability to scavenge free radicals. This can occur through several mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). The free hydroxyl group on the benzene (B151609) ring is crucial for this activity.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
NF-κB Signaling Pathway in Inflammation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response.[6][9] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[10] It is hypothesized that both this compound and its parent acid may exert anti-inflammatory effects by inhibiting this pathway, a common mechanism for many phenolic compounds.
Caption: Simplified overview of the canonical NF-κB inflammatory signaling pathway.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark, airtight container.
-
Prepare a series of dilutions of the test compound (this compound or 3-hydroxy-4,5-dimethoxybenzoic acid) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each dilution of the test compound or control to the wells.
-
Add an equal volume of the DPPH working solution to all wells.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH radical scavenging assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation:
-
Prepare a stock solution of the test compound at a known concentration.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Antioxidant | TargetMol [targetmol.com]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Synthetic Routes of Methyl 3-hydroxy-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes to Methyl 3-hydroxy-4,5-dimethoxybenzoate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the performance of different synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Two primary synthetic strategies for this compound have been identified, primarily utilizing gallic acid as a readily available starting material.
Route A proceeds through the formation of the key intermediate, Methyl 3,4,5-trimethoxybenzoate (B1228286), followed by a selective demethylation at the 4-position. This route offers the advantage of well-established and high-yielding steps for the synthesis of the trimethoxy intermediate.
Route B focuses on the direct selective methylation of methyl gallate to achieve the target molecule. This approach is more atom-economical but may present challenges in achieving high regioselectivity, often resulting in a mixture of products.
The following table summarizes the quantitative data for the key steps in each route.
| Route | Step | Starting Material | Reagents & Solvents | Reaction Time | Yield (%) | Purity (%) | Reference |
| A | 1. Esterification | Gallic Acid | Methanol (B129727), Sulfuric Acid | 2 - 10 h | ~78 | - | [1] |
| 2. Methylation | Methyl Gallate | Methyl Chloride, DMF, K₂CO₃ or Na₂CO₃ | 2 - 8 h | 85 - 87 | 99.0 - 99.6 | [2] | |
| 3. Selective Demethylation | Methyl 3,4,5-trimethoxybenzoate | Aluminum Halide, Organic Solvent | - | - | - | [3] | |
| B | 1. Esterification | Gallic Acid | Methanol, Sulfuric Acid | 2 - 10 h | ~78 | - | [1] |
| 2. Selective Di-O-methylation | Methyl Gallate | 2 eq. Iodomethane (B122720), Cs₂CO₃ or K₂CO₃, DMF | - | Low | - | [4] |
Note: Data for the selective demethylation step in Route A and the selective di-O-methylation in Route B is limited in the public domain, and yields can be variable. The reported low yield for Route B's selective methylation suggests significant challenges with this approach.[4]
Experimental Protocols
Route A: Via Methyl 3,4,5-trimethoxybenzoate
This route involves a two-step synthesis of the key intermediate followed by selective demethylation.
Step 1: Synthesis of Methyl Gallate (Esterification of Gallic Acid) .[1]
-
Materials: Gallic acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure: A mixture of gallic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The reaction mixture is refluxed for 2-10 hours. After completion, the excess methanol is removed under reduced pressure. The residue is washed with cold water and a 5% sodium bicarbonate solution. The resulting solid, methyl gallate, is collected by filtration and can be further purified by recrystallization from ethanol.
Step 2: Synthesis of Methyl 3,4,5-trimethoxybenzoate (Methylation of Methyl Gallate) .[2]
-
Materials: Methyl gallate, N,N-Dimethylformamide (DMF), Potassium Carbonate (or Sodium Carbonate), Methyl Chloride.
-
Procedure: To a solution of methyl gallate in DMF, an acid-binding agent such as potassium carbonate or sodium carbonate is added. The mixture is cooled to below 10°C, and methyl chloride gas is passed through the reaction mixture. The reaction is then warmed to 20-60°C and maintained for 2-8 hours. After cooling to room temperature, the solvent is removed by distillation under reduced pressure. The crude product is precipitated by the addition of water, filtered, and then purified by recrystallization from methanol to afford pure Methyl 3,4,5-trimethoxybenzoate.
Step 3: Selective Demethylation of Methyl 3,4,5-trimethoxybenzoate
-
Materials: Methyl 3,4,5-trimethoxybenzoate, Aluminum halide (e.g., Aluminum Chloride), Organic Solvent (e.g., Dichloromethane).
-
Procedure: The demethylation of the 4-methoxy group can be achieved using a Lewis acid like an aluminum halide in an organic solvent.[3] The reaction conditions, including temperature and reaction time, need to be carefully optimized to achieve selective demethylation at the para-position.
Route B: Direct Selective Methylation of Methyl Gallate
This route aims for a more direct synthesis of the target molecule.
Step 1: Synthesis of Methyl Gallate (Esterification of Gallic Acid) .[1]
-
The protocol is the same as Step 1 in Route A.
Step 2: Selective Di-O-methylation of Methyl Gallate .[4]
-
Materials: Methyl Gallate, Iodomethane (2 equivalents), Cesium Carbonate (or Potassium Carbonate), N,N-Dimethylformamide (DMF).
-
Procedure: Methyl gallate is dissolved in DMF, and a base such as cesium carbonate or potassium carbonate is added. Two equivalents of iodomethane are then added, and the reaction is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. However, this method has been reported to result in low yields of the desired product, with the primary product often being the mono-methylated derivative.[4] A protection strategy for the hydroxyl groups may be necessary to achieve higher selectivity.[4]
Synthetic Pathway Diagrams
References
- 1. ppublishing.org [ppublishing.org]
- 2. CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google Patents [patents.google.com]
- 3. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary analytical techniques for the identification and quantification of Methyl 3-hydroxy-4,5-dimethoxybenzoate, a key intermediate and valuable phenolic compound. We delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and a summary of expected performance data to aid in method selection and implementation.
At a Glance: Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening. Below is a summary of the key performance characteristics of each technique for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification, Impurity Profiling | Structural Elucidation, Quantification |
| Sample Derivatization | Not typically required | May be required to improve volatility and thermal stability | Not required |
| Selectivity | Good to Excellent | Excellent | Excellent |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range) | Moderate to Low (µg/mL to mg/mL range) |
| Quantitative Accuracy | Excellent | Very Good | Good to Excellent (with internal standard) |
| Quantitative Precision | Excellent | Very Good | Good |
| Throughput | High | Medium to High | Low to Medium |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of this compound. It offers excellent precision and accuracy, making it ideal for quality control and stability studies.
Experimental Protocol
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound can be established based on methods for structurally similar phenolic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 270 nm, which is a common absorption maximum for phenolic compounds.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Expected Performance Data
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 50 - 500 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. It is an excellent tool for the identification of this compound and for the analysis of its impurities.
Experimental Protocol
The following protocol is a general guideline for the GC-MS analysis of this compound. Derivatization may be necessary to improve its volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1-2 minutes.
-
Ramp: 10-15 °C/min to 280 °C.
-
Final hold: 5-10 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane. If derivatization is needed, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group to a trimethylsilyl (B98337) ether.
Expected Performance Data
For a properly developed and validated GC-MS method, the following performance can be anticipated:
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of this compound and can also be used for quantitative analysis (qNMR).
Experimental Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (for quantitative analysis, a longer delay of 5 times the longest T₁ is recommended).
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Quantitative NMR (qNMR):
-
Accurately weigh both the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the NMR tube.
-
Ensure complete dissolution.
-
Acquire a ¹H NMR spectrum with a long relaxation delay to ensure full relaxation of all protons.
-
The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
-
Expected Performance Data
The performance of qNMR is highly dependent on the experimental setup and the purity of the internal standard.
| Parameter | Expected Value |
| Accuracy | 97 - 103% |
| Precision (%RSD) | < 3% |
Visualizing the Analytical Workflow and Technique Selection
To further clarify the processes and decision-making involved in the analysis of this compound, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical guide for selecting an analytical technique based on the research objective.
Cross-Referencing Spectroscopic Data of Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of publicly available spectroscopic data for Methyl 3-hydroxy-4,5-dimethoxybenzoate against prominent spectral databases. The objective is to offer a clear reference for cross-validating experimental findings.
Summary of Spectroscopic Data
The following table summarizes the available spectroscopic data for this compound from various databases. For comparative purposes, data for structurally similar compounds are also included where direct data for the target compound is limited.
| Spectroscopic Technique | Database / Source | Chemical Shift (δ) / Wavenumber (cm⁻¹) / Mass-to-Charge (m/z) |
| This compound (Target Compound) | ||
| ¹³C NMR | PubChem (CID: 2733956) / SpectraBase | Data referenced but not publicly detailed. |
| Mass Spectrometry (GC-MS) | PubChem (CID: 2733956) / SpectraBase | Data referenced but not publicly detailed. |
| Methyl 3,5-dimethoxybenzoate (B1226732) (Alternative for Comparison) | ||
| ¹H NMR (300 MHz, acetone-d₆) | ChemicalBook | δ: 7.12 (d, J=2.4 Hz, 1H), 6.69 (t, J=2.4 Hz, 1H), 3.86 (s, 6H), 3.83 (s, 3H) |
| ¹³C NMR | PubChem (CID: 75074) / SpectraBase | Data referenced but not publicly detailed. |
| IR (KBr Pellet) | PubChem (CID: 75074) / SpectraBase | Data referenced but not publicly detailed. |
| Mass Spectrometry (EI) | PubChem (CID: 75074) / MassBank of North America (MoNA) | m/z: 196 (M+), 165, 138, 137, 107 |
| Methyl 3-hydroxy-4-methoxybenzoate (Alternative for Comparison) | ||
| ¹³C NMR | PubChem (CID: 4056967) / SpectraBase | Data referenced but not publicly detailed. |
| Mass Spectrometry (GC-MS) | PubChem (CID: 4056967) / MoNA | m/z: 182 (M+), 151, 123 |
| IR (Melt) | PubChem (CID: 4056967) / SpectraBase | Data referenced but not publicly detailed. |
| Methyl 4-hydroxy-3,5-dimethoxybenzoate (Isomer for Comparison) | ||
| Mass Spectrometry (EI) | NIST WebBook | Data available but not detailed in snippets. |
Note: While PubChem and other sources indicate the availability of spectral data for this compound in databases like SpectraBase, direct public access to the detailed spectra and peak lists is often restricted. Researchers may need institutional subscriptions for full access.
Experimental Protocols
Detailed experimental protocols for the specific data listed in the databases are often not publicly available. However, the following are general standard operating procedures for the spectroscopic techniques mentioned.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of Solid Samples:
-
Sample Preparation: A few milligrams of the solid sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The concentration is typically between 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Acquisition Parameters (¹H NMR):
-
A standard pulse sequence (e.g., zg30) is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is used between scans.
-
-
Acquisition Parameters (¹³C NMR):
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans (e.g., 128 to several thousands) is required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-10 seconds is used.
-
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) for Solid Samples:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.
-
Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded to subtract the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: A pressure arm is used to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Compounds:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Instrument: A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for separating aromatic compounds.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet in splitless or split mode.
-
Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50-100 °C) to a high final temperature (e.g., 250-300 °C) to elute the compounds of interest.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used.
-
Mass Range: The mass spectrometer is set to scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-500).
-
-
Data Analysis: The resulting total ion chromatogram (TIC) shows the separation of components over time. The mass spectrum for each chromatographic peak is analyzed to identify the compound based on its molecular ion and fragmentation pattern, which can be compared to library spectra.
Cross-Referencing Workflow
The process of cross-referencing spectroscopic data is a critical step in compound verification. The following diagram illustrates a typical workflow.
Caption: Workflow for cross-referencing experimental spectroscopic data with online databases.
A Comparative Guide to the In Vitro and In Vivo Evaluation of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available in vitro and in vivo research on Methyl 3-hydroxy-4,5-dimethoxybenzoate, a gallic acid derivative with known antioxidant and antibacterial properties.[1][2] Due to the limited specific experimental data for this compound, this guide also includes data from its close structural analogs, gallic acid and methyl gallate, to provide a comprehensive context for its potential biological activities.
In Vitro Studies: Antioxidant and Antibacterial Potential
In vitro assays are fundamental for the initial screening and characterization of a compound's biological activity. For this compound and its analogs, these studies have primarily focused on their antioxidant and antibacterial effects.
Antioxidant Activity
Table 1: In Vitro Antioxidant Activity of Gallic Acid and a Derivative
| Compound | Assay | IC50 Value (µM) | Reference |
| Gallic Acid | DPPH Radical Scavenging | 13.2 | [3] |
| Ellagic Acid | DPPH Radical Scavenging | 15.9 | [3] |
Note: Lower IC50 values indicate higher antioxidant activity.
Antibacterial Activity
The antibacterial potential of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Studies on gallic acid and methyl gallate have established their activity against several bacterial strains.
Table 2: In Vitro Antibacterial Activity of Gallic Acid and Methyl Gallate
| Compound | Bacterial Strain | MIC Value (µg/mL) | Reference |
| Gallic Acid | Stenotrophomonas maltophilia | 64 - 256 | [4] |
| Gallic Acid | Achromobacter xylosoxidans | 64 - 256 | [4] |
| Gallic Acid | Burkholderia cenocepacia | 64 - 256 | [4] |
| Methyl Gallate | Stenotrophomonas maltophilia | 64 - 256 | [4] |
| Methyl Gallate | Achromobacter xylosoxidans | 64 - 256 | [4] |
| Methyl Gallate | Burkholderia cenocepacia | 64 - 256 | [4] |
| Gallic Acid Derivative 6 | Staphylococcus aureus | 56 | [5][6] |
| Gallic Acid Derivative 13 | Salmonella enterica | 475 | [5][6] |
In Vivo Studies: Evaluating Therapeutic Efficacy
In vivo studies are crucial for understanding a compound's behavior and efficacy in a whole organism. While no specific in vivo data for this compound was identified, a study on gallic acid and methyl gallate using a Galleria mellonella infection model provides valuable insights into their potential therapeutic effects.
Therapeutic Efficacy in a Bacterial Infection Model
In a study investigating their antibacterial properties, both gallic acid and methyl gallate demonstrated a significant increase in the survival rate of Galleria mellonella larvae infected with pathogenic bacteria.
Table 3: In Vivo Therapeutic Efficacy of Gallic Acid and Methyl Gallate
| Compound | Model Organism | Infection | Outcome | Reference |
| Gallic Acid | Galleria mellonella | Bacterial Infection | Increased larval survival up to 60% | [4] |
| Methyl Gallate | Galleria mellonella | Bacterial Infection | Increased larval survival up to 60% | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the in vitro assays discussed.
DPPH Radical Scavenging Assay Protocol
This protocol outlines the steps to determine the antioxidant activity of a test compound.
References
- 1. This compound | Antioxidant | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Antibacterial activity of gallic acid and methyl gallate against emerging non-fermenting bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Evaluation of Gallic Acid and its Derivatives against a Panel of Multi-drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
cost-benefit analysis of different synthetic pathways for Methyl 3-hydroxy-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of two proposed synthetic pathways for Methyl 3-hydroxy-4,5-dimethoxybenzoate, a key intermediate in various pharmaceutical syntheses. The comparison is based on established chemical principles and data from analogous reactions, offering insights into potential yields, costs, and procedural complexities.
Introduction
This compound is a valuable building block in organic synthesis, notably as a precursor to bioactive molecules. Its synthesis typically originates from readily available gallic acid. This document outlines and compares two logical synthetic strategies: Pathway A, which proceeds via initial esterification followed by selective methylation, and Pathway B, involving methylation prior to esterification.
Pathway A: Esterification Followed by Selective Methylation
This pathway commences with the conversion of gallic acid to its methyl ester, followed by the selective methylation of the hydroxyl groups at positions 4 and 5.
Caption: Pathway A: Esterification of gallic acid followed by selective methylation.
Pathway B: Selective Methylation Followed by Esterification
In this alternative route, gallic acid is first selectively methylated at the 4 and 5 positions, and the resulting intermediate is then esterified.
Caption: Pathway B: Selective methylation of gallic acid followed by esterification.
Cost-Benefit Analysis
The following table summarizes the estimated costs and key reaction parameters for each proposed pathway. Prices are estimates based on bulk chemical suppliers and may vary.
| Parameter | Pathway A: Esterification -> Methylation | Pathway B: Methylation -> Esterification | Notes |
| Starting Material | Gallic Acid | Gallic Acid | Gallic acid is an abundant and relatively low-cost starting material.[1][2][3][4] |
| Step 1 Reagents | Methanol, Sulfuric Acid | Dimethyl Sulfate, Potassium Carbonate | Fischer esterification uses common, inexpensive reagents.[5][6][7][8][9] Dimethyl sulfate is toxic and requires careful handling.[10][11][12][13][14] |
| Step 2 Reagents | Dimethyl Sulfate, Potassium Carbonate | Methanol, Sulfuric Acid | - |
| Estimated Overall Yield | ~60-70% | ~55-65% | Yield for Pathway A is likely higher due to a more straightforward selective methylation on the electron-rich ring of methyl gallate. Selective methylation of gallic acid in Pathway B may be less efficient due to the deactivating effect of the carboxylate anion. |
| Estimated Reagent Cost per Mole of Product | $150 - $250 | $180 - $300 | The potentially lower yield and challenges in selective methylation in Pathway B may lead to higher overall costs. |
| Key Challenges | Achieving high selectivity in the methylation step. | Protecting the carboxylic acid during methylation or dealing with potential side reactions. | The hydroxyl group at position 3 is less sterically hindered and may be more susceptible to methylation, requiring careful control of reaction conditions. |
| Safety & Handling | Use of concentrated sulfuric acid and toxic dimethyl sulfate. | Use of toxic dimethyl sulfate and concentrated sulfuric acid. | Dimethyl sulfate is a potent carcinogen and requires stringent safety protocols.[10][11][12][13][14] |
| "Green" Chemistry Considerations | Methanol can be derived from renewable sources. Dimethyl sulfate is a hazardous reagent. | Use of hazardous dimethyl sulfate. | Alternative "greener" methylating agents like dimethyl carbonate could be explored, but often require harsher conditions (higher temperature and pressure).[15] |
Experimental Protocols
The following are detailed experimental protocols for the key reactions, adapted from established procedures for similar transformations.
Protocol 1: Fischer Esterification of Gallic Acid (Pathway A, Step 1 & Pathway B, Step 2)
This procedure describes the synthesis of a methyl ester from a benzoic acid derivative.
References
- 1. Gallic Acid Price-China Gallic Acid Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 2. Gallic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Gallic acid, 98% 1 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Gallic acid price,buy Gallic acid - chemicalbook [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis And Evaluation Of Methyl 3,4,5-Trihydroxybenzoate And Methyl 3,4,5- Trihydroxybenzohydrazide As Additives For Natural Rubber Composites [ejchem.journals.ekb.eg]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. Dimethyl sulfate price,buy Dimethyl sulfate - chemicalbook [m.chemicalbook.com]
- 11. 116821000 [thermofisher.com]
- 12. Dimethyl Sulphate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 13. imarcgroup.com [imarcgroup.com]
- 14. 硫酸二甲酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
Safety Operating Guide
Proper Disposal of Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Guide for Laboratory Professionals
For Immediate Reference: Researchers, scientists, and drug development professionals must handle Methyl 3-hydroxy-4,5-dimethoxybenzoate with care, treating it as a potentially hazardous substance. Proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, based on available safety data for structurally similar chemicals.
Operational Plan: Safe Handling and Disposal
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and rinseate from cleaning contaminated glassware.
-
Segregate this waste into a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with aromatic esters.
-
-
Small Quantities (Solid):
-
For minor spills or residual amounts of solid material, carefully sweep the solid into a designated waste container. Avoid generating dust. If necessary, lightly dampen a paper towel with a suitable solvent (e.g., ethanol (B145695) or acetone) to wipe the area, and dispose of the towel in the hazardous waste container.
-
-
Large Quantities or Contaminated Solutions:
-
Do not dispose of this compound down the drain.
-
For larger quantities or solutions, consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
A common recommended practice for similar chemical waste is to dissolve or mix the material with a combustible solvent, such as ethanol or acetone (B3395972), in a suitable container for subsequent incineration.[1]
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residues of this compound.
-
Collect the initial rinseate as hazardous waste.
-
Subsequent washes with soap and water can then be performed.
-
-
Final Disposal:
-
All collected waste must be disposed of through a licensed hazardous waste disposal company.[2][3][4]
-
Ensure that the waste container is properly sealed and labeled according to all local, state, and federal regulations.[1]
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
-
Hazard and Exposure Data for Structurally Similar Compounds
The following table summarizes the hazard classifications for compounds structurally related to this compound. This information should be used as a precautionary guide in the absence of a specific SDS for the target compound.
| Hazard Classification | Methyl Isovanillate (3-hydroxy-4-methoxy) | Methyl 4-hydroxy-3,5-dimethoxybenzoate |
| Skin Irritation | Causes skin irritation[1] | Causes skin irritation[2] |
| Eye Irritation | Causes serious eye irritation[1] | Causes serious eye irritation[3] |
| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation[2][3] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is provided as a general guide based on available data for similar compounds. Always prioritize the information provided in the specific Safety Data Sheet for this compound and adhere to your institution's established safety and waste disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-hydroxy-4,5-dimethoxybenzoate
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 3-hydroxy-4,5-dimethoxybenzoate, including detailed operational and disposal plans to foster a secure research environment.
This compound is a chemical compound that requires careful handling to mitigate potential risks. Adherence to proper safety protocols is crucial for the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, offering a quick reference for laboratory personnel.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles, Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over safety goggles when there is a significant risk of splashes. |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable option for incidental contact. For prolonged contact or handling larger quantities, consider double-gloving or using thicker, more resistant gloves such as butyl rubber or neoprene. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body | Laboratory Coat | A buttoned lab coat made of a suitable material should be worn to protect against splashes and spills. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate cartridge may be necessary based on a risk assessment. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills and falling objects. |
Safe Handling and Storage Protocols
Proper operational procedures are critical to minimize exposure and maintain a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] An eyewash station and safety shower must be readily accessible.[1][3][4]
-
Procedural Best Practices: Avoid direct contact with the skin, eyes, and clothing.[5] Do not breathe dust or vapors.[5][6] Wash hands thoroughly after handling the compound.[6]
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow emergency procedures.
Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[3][5][6]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: Unused or contaminated this compound should be considered hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Do not reuse empty containers.
-
Disposal Method: Dispose of the chemical waste and contaminated materials through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[6] Do not dispose of down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this chemical compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
